3'-Methoxyacetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYUSCHCCGXLAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207321 | |
| Record name | 3-Methoxyacetophenone | |
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Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid; [Alfa Aesar MSDS], Liquid | |
| Record name | 3-Acetylanisole | |
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| Record name | 3'-Methoxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
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Vapor Pressure |
0.08 [mmHg] | |
| Record name | 3-Acetylanisole | |
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CAS No. |
586-37-8 | |
| Record name | 3-Methoxyacetophenone | |
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| Record name | 3-Methoxyacetophenone | |
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| Record name | 3'-Methoxyacetophenone | |
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| Record name | 3-methoxyacetophenone | |
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| Record name | 3-METHOXYACETOPHENONE | |
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| Record name | 3'-Methoxyacetophenone | |
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| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
3'-Methoxyacetophenone chemical properties and structure
An In-depth Technical Guide to 3'-Methoxyacetophenone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as m-methoxyacetophenone or 3-acetylanisole, is an aromatic ketone that serves as a versatile intermediate and building block in organic synthesis.[1] With a methoxy (B1213986) group and a ketone functional group attached to a benzene (B151609) ring, it exhibits unique reactivity that makes it valuable in the pharmaceutical, agrochemical, and fragrance industries.[1] Its applications range from being a key ingredient in perfumes and flavorings to an essential precursor in the synthesis of more complex molecules and pharmaceuticals targeting specific biological pathways.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is critical for its application in experimental design, chemical synthesis, and formulation development.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(3-methoxyphenyl)ethanone | [3][4][5] |
| Synonyms | 3-Acetylanisole, m-Methoxyacetophenone, Methyl 3-methoxyphenyl (B12655295) ketone | [1][4][5] |
| CAS Number | 586-37-8 | [3][4][5] |
| Molecular Formula | C₉H₁₀O₂ | [1][3][4][5] |
| Molecular Weight | 150.17 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Melting Point | -7 °C | [1] |
| Boiling Point | 239-241 °C (lit.) | [1][6][7] |
| Density | 1.094 g/mL at 25 °C (lit.) | [1][7] |
| Refractive Index (n20/D) | 1.542 (lit.) | [1][7] |
| Flash Point | 110 °C / 230 °F (closed cup) | [8] |
| Solubility | Fully miscible in water, soluble in alcohol. | [2][7] |
| Vapor Pressure | 0.08 mmHg | [3] |
| InChI Key | BAYUSCHCCGXLAY-UHFFFAOYSA-N | [3][4][5] |
| SMILES String | COc1cccc(c1)C(C)=O |
Chemical Structure
The structure of this compound consists of an acetophenone (B1666503) core with a methoxy group substituted at the meta-position (carbon 3) of the benzene ring.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 3-Methoxyacetophenone | C9H10O2 | CID 11460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methoxyacetophenone [webbook.nist.gov]
- 5. 3-Methoxyacetophenone [webbook.nist.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 3-Methoxyacetophenone | 586-37-8 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3'-Methoxyacetophenone (CAS Number 586-37-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
The fundamental physicochemical properties of 3'-Methoxyacetophenone are summarized in the table below, providing a comprehensive overview for easy comparison and reference.
| Property | Value | Reference(s) |
| CAS Number | 586-37-8 | [1] |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.18 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | -7 °C | [1] |
| Boiling Point | 239-241 °C | [1][4] |
| Density | 1.094 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.542 | [1][3] |
| Solubility | Soluble in alcohol; fully miscible in water. | [5] |
| Flash Point | 110 °C (230 °F) - closed cup | [3] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Below are the key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | ~7.4-7.1 (m) | Multiplet | Aromatic protons |
| ~3.8 (s) | Singlet | Methoxy (B1213986) (-OCH₃) protons | |
| ~2.5 (s) | Singlet | Acetyl (-COCH₃) protons |
Note: The exact chemical shifts for the aromatic protons can vary slightly depending on the solvent used. A representative ¹H NMR spectrum is available for reference.[6]
| Nucleus | Chemical Shift (δ) ppm |
| ¹³C NMR | ~198 (C=O) |
| ~160 (C-OCH₃) | |
| ~138 (Ar-C) | |
| ~129 (Ar-CH) | |
| ~120 (Ar-CH) | |
| ~112 (Ar-CH) | |
| ~55 (-OCH₃) | |
| ~26 (-COCH₃) |
Note: The assignments are approximate and based on typical values for similar structures.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration |
| ~1680 | C=O (ketone) stretching |
| ~1600, 1580, 1480 | C=C (aromatic ring) stretching |
| ~1250 | C-O-C (ether) stretching |
| ~2950-2850 | C-H (aliphatic) stretching |
| ~3100-3000 | C-H (aromatic) stretching |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak (M⁺) at m/z 150. The fragmentation pattern is characterized by the loss of a methyl group ([M-15]⁺) to form the base peak at m/z 135, and the loss of an acetyl group ([M-43]⁺) at m/z 107.
| m/z | Ion |
| 150 | [M]⁺ |
| 135 | [M - CH₃]⁺ (base peak) |
| 107 | [M - COCH₃]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.
Synthesis of this compound
A common method for the synthesis of this compound is through the Friedel-Crafts acylation of anisole (B1667542). The following is an adaptable protocol.
Materials:
-
Anisole
-
Acetic anhydride (B1165640) or Acetyl chloride
-
A Lewis acid catalyst (e.g., anhydrous aluminum chloride (AlCl₃) or scandium(III) triflate)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or nitromethane)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add the anhydrous solvent and the Lewis acid catalyst under a nitrogen atmosphere.
-
Cool the mixture in an ice bath.
-
Add anisole to the cooled mixture.
-
Add acetic anhydride or acetyl chloride dropwise from the dropping funnel while maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
General Synthesis Workflow
Purification of this compound
The crude product can be purified by vacuum distillation or column chromatography.
Recrystallization (if applicable as a solid derivative):
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water).
-
If the solution is colored, add a small amount of activated charcoal and heat briefly.
-
Filter the hot solution to remove insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Column Chromatography:
-
Prepare a slurry of silica (B1680970) gel in a non-polar eluent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be adapted for the analysis of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 275 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of this compound.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
Analytical Characterization Workflow
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information specifically detailing the biological activities and associated signaling pathways of this compound. Its primary role in the life sciences appears to be as a key intermediate in the synthesis of various biologically active molecules, including pharmaceuticals.[3]
It is important to distinguish this compound from its well-studied isomer, 3-hydroxy-4-methoxyacetophenone (apocynin). Apocynin is known for its anti-inflammatory and antioxidant properties, primarily through the inhibition of NADPH oxidase. While structurally related, the biological activities of apocynin cannot be directly extrapolated to this compound.
Further research is required to elucidate any intrinsic biological effects and mechanisms of action of this compound.
Safety and Handling
This compound is considered harmful if swallowed and causes skin and eye irritation.[7] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Work should be conducted in a well-ventilated area or a fume hood.[7] Store in a cool, dry, and well-ventilated place away from strong oxidizing agents and bases.[4]
Conclusion
This compound (CAS 586-37-8) is a valuable chemical intermediate with well-defined physicochemical and spectroscopic properties. The experimental protocols for its synthesis, purification, and analysis are established and adaptable. While it is a key building block in the development of pharmaceuticals, its own biological activity remains an area for future investigation. This guide provides a comprehensive technical overview to support researchers and scientists in their work with this versatile compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-(3-Methoxyphenyl)-2-(2-phenylphenoxy)ethanone | C21H18O3 | CID 897603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. 3-Methoxyacetophenone | C9H10O2 | CID 11460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477) - FooDB [foodb.ca]
Spectroscopic Profile of 3'-Methoxyacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3'-Methoxyacetophenone (also known as 3-acetylanisole), a key chemical intermediate in various synthetic processes. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control.
Chemical Structure and Properties
This compound is an aromatic ketone with the chemical formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol .[1][2] Its structure consists of an acetophenone (B1666503) core substituted with a methoxy (B1213986) group at the meta-position of the benzene (B151609) ring.
| Property | Value |
| IUPAC Name | 1-(3-methoxyphenyl)ethanone[1] |
| Synonyms | 3-Acetylanisole, m-Methoxyacetophenone |
| CAS Number | 586-37-8[1][2] |
| Molecular Formula | C₉H₁₀O₂[1][2] |
| Molecular Weight | 150.17 g/mol [1] |
| Appearance | Pale yellow liquid[1] |
| Boiling Point | 239-241 °C[3] |
| Density | 1.094 g/mL at 25 °C |
graph 3_Methoxyacetophenone_Structure { layout=neato; node [shape=plaintext]; bgcolor="#FFFFFF";// Atom nodes C1 [label="C", pos="0,1.5!", fontcolor="#202124"]; C2 [label="C", pos="-1.3,-0.75!", fontcolor="#202124"]; C3 [label="C", pos="1.3,-0.75!", fontcolor="#202124"]; C4 [label="C", pos="-0.65, -2.25!", fontcolor="#202124"]; C5 [label="C", pos="0.65, -2.25!", fontcolor="#202124"]; C6 [label="C", pos="0,-3!", fontcolor="#202124"]; O1 [label="O", pos="2.6,0!", fontcolor="#EA4335"]; C7 [label="C", pos="3.9,0.75!", fontcolor="#202124"]; O2 [label="O", pos="-2.6,0!", fontcolor="#EA4335"]; C8 [label="C", pos="-3.9,-0.75!", fontcolor="#202124"]; H1 [label="H", pos="4.2, 1.5!", fontcolor="#5F6368"]; H2 [label="H", pos="4.5, 0!", fontcolor="#5F6368"]; H3 [label="H", pos="3.6, 1.5!", fontcolor="#5F6368"]; H4 [label="H", pos="-1.25, -3!", fontcolor="#5F6368"]; H5 [label="H", pos="1.25, -3!", fontcolor="#5F6368"]; H6 [label="H", pos="0, -4!", fontcolor="#5F6368"]; H7 [label="H", pos="-4.2, -1.5!", fontcolor="#5F6368"]; H8 [label="H", pos="-4.5, 0!", fontcolor="#5F6368"]; H9 [label="H", pos="-3.6, -1.5!", fontcolor="#5F6368"]; H10 [label="H", pos="0, 2.5!", fontcolor="#5F6368"];
// Bond edges C1 -- C2 [color="#202124"]; C1 -- C3 [color="#202124"]; C2 -- C4 [color="#202124"]; C3 -- C5 [color="#202124"]; C4 -- C6 [color="#202124"]; C5 -- C6 [color="#202124"]; C3 -- O1 [color="#202124"]; O1 -- C7 [color="#202124"]; C2 -- O2 [color="#202124"]; O2 -- C8 [color="#202124"]; C7 -- H1 [color="#5F6368"]; C7 -- H2 [color="#5F6368"]; C7 -- H3 [color="#5F6368"]; C4 -- H4 [color="#5F6368"]; C5 -- H5 [color="#5F6368"]; C6 -- H6 [color="#5F6368"]; C8 -- H7 [color="#5F6368"]; C8 -- H8 [color="#5F6368"]; C8 -- H9 [color="#5F6368"]; C1 -- H10 [color="#5F6368"];
// Aromatic ring indication node [shape=circle, label="", width=1.5, style=dashed, color="#5F6368", pos="0, -1.5!"]; }
Caption: Chemical structure of this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
¹H NMR Data
Solvent: CDCl₃ Frequency: 89.56 MHz
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.50-7.10 | m | 4H | Ar-H |
| 3.84 | s | 3H | -OCH₃ |
| 2.57 | s | 3H | -COCH₃ |
Data sourced from ChemicalBook.[3]
¹³C NMR Data
Solvent: CDCl₃
| Chemical Shift (ppm) | Assignment |
| 197.9 | C=O |
| 159.9 | Ar-C-O |
| 138.6 | Ar-C |
| 129.5 | Ar-CH |
| 120.8 | Ar-CH |
| 119.4 | Ar-CH |
| 112.4 | Ar-CH |
| 55.4 | -OCH₃ |
| 26.7 | -CH₃ |
Predicted data, consistent with typical values for similar structures.
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | m | C-H stretch (aromatic and aliphatic) |
| ~1680 | s | C=O stretch (aryl ketone) |
| ~1600, 1480 | m | C=C stretch (aromatic ring) |
| ~1250, 1040 | s | C-O stretch (aryl ether) |
Characteristic absorption bands based on data from various sources.
Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 150 | 58.5 | [M]⁺ (Molecular Ion) |
| 135 | 100.0 | [M-CH₃]⁺ |
| 107 | 44.1 | [M-COCH₃]⁺ |
| 77 | 38.9 | [C₆H₅]⁺ |
Data sourced from ChemicalBook and NIST Chemistry WebBook.[3][4]
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized experimental protocols representative of those used for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound was prepared by dissolving the sample in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a specific frequency for each nucleus. The data was processed by applying a Fourier transform to the free induction decay (FID) signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum was obtained using an FTIR spectrometer. For a liquid sample like this compound, a thin film was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal. A background spectrum of the empty sample holder or clean ATR crystal was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra were acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. In the electron ionization (EI) source, the sample molecules were bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions were then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Caption: General workflow for spectroscopic analysis.
References
Physical properties of 3'-Methoxyacetophenone (melting point, boiling point)
This in-depth technical guide provides a comprehensive overview of the key physical properties of 3'-Methoxyacetophenone, with a focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document outlines the experimental methodologies for these determinations and presents the data in a clear, accessible format.
Core Physical Properties
This compound, also known as m-acetoanisole, is an aromatic ketone that serves as a versatile intermediate in the synthesis of various organic compounds, including flavonoids with potential pharmacological activities.[1] An accurate understanding of its physical properties is fundamental for its application in research and development.
Data Presentation
The experimentally determined physical properties of this compound are summarized in the table below. These values represent the temperatures at which the compound undergoes phase transitions from solid to liquid (melting point) and from liquid to gas (boiling point) under atmospheric pressure.
| Physical Property | Value |
| Melting Point | -7 °C |
| Boiling Point | 239-241 °C |
Experimental Protocols
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, this transition typically occurs over a narrow temperature range. The following protocol outlines a common method for its determination using a capillary tube.
Methodology:
-
Sample Preparation: A small amount of the solid this compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus, which contains a heat-transfer fluid (e.g., silicone oil) or a heated metal block.[2]
-
Heating: The apparatus is heated gradually, and the temperature is monitored closely. The heating rate is typically controlled to be slow (around 1-2 °C per minute) as the temperature approaches the expected melting point to ensure thermal equilibrium.[2]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[2][3] A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.[2]
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For an open system, this is typically the atmospheric pressure. The following protocol describes a common micro-method for determining the boiling point.
Methodology:
-
Sample Preparation: A small volume (a few drops) of liquid this compound is placed in a small test tube or fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the test tube.[4][5]
-
Apparatus Setup: The test tube assembly is attached to a thermometer, with the sample tube adjacent to the thermometer bulb. This is then heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.[4][5]
-
Heating and Observation: The apparatus is heated slowly and uniformly. As the liquid heats, the air trapped in the capillary tube expands and escapes as bubbles. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[4]
-
Recording the Boiling Point: The heating is then stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.
Workflow for Physical Property Determination
The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound like this compound.
Caption: Workflow for the Experimental Determination of Physical Properties.
References
An In-depth Technical Guide to the Solubility of 3'-Methoxyacetophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Methoxyacetophenone (CAS No: 586-37-8), an aromatic ketone, is a versatile intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a methoxy (B1213986) group on the phenyl ring, influences its reactivity and solubility, making a thorough understanding of its solubility profile in different organic solvents crucial for its application in pharmaceutical development, and the fragrance industry.[1] This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and a visualized workflow to aid researchers in their laboratory practices.
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, qualitative descriptions from various sources provide valuable insights into its solubility characteristics. The following table summarizes the available qualitative and any limited quantitative solubility information for this compound.
| Solvent | IUPAC Name | Qualitative Solubility | Quantitative Solubility (at 25 °C unless specified) |
| Water | Water | Fully Miscible[2][3] | Data not available |
| Ethanol (B145695) | Ethanol | Soluble[2] | Data not available |
| Chloroform (B151607) | Trichloromethane | Slightly Soluble[3] | Data not available |
| Ethyl Acetate | Ethyl ethanoate | Slightly Soluble[3] | Data not available |
| Dimethylformamide (DMF) | N,N-Dimethylformamide | Soluble (inferred from solute-solvent interaction studies)[4] | Data not available |
| Benzene | Benzene | Soluble (inferred from solute-solvent interaction studies)[4] | Data not available |
It is important for researchers to experimentally determine the quantitative solubility in their specific solvent systems and conditions of interest.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental in pre-formulation studies and for designing synthetic routes. The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.
Equilibrium Shake-Flask Method Coupled with UV-Vis Spectrophotometry
This method is widely used to determine the equilibrium solubility of a compound.[5] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Materials and Equipment:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Syringe filters (solvent-compatible, e.g., PTFE)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials or flasks, each containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is formed.[6]
-
Seal the containers tightly to prevent solvent evaporation.
-
Place the containers in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.[7]
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to centrifuge the samples at the experimental temperature to ensure complete separation of the solid and liquid phases.
-
Filter the collected supernatant through a syringe filter appropriate for the solvent to remove any remaining solid particles.
-
-
UV-Vis Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning a standard solution across a range of UV wavelengths.[8] Aromatic ketones typically exhibit absorbances in the 270-300 nm range.[9]
-
Measure the absorbance of the standard solutions at the determined λmax to construct a calibration curve (Absorbance vs. Concentration).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation of Solubility:
-
Using the equation of the line from the calibration curve, determine the concentration of this compound in the diluted sample.
-
Account for the dilution factor to calculate the concentration of the original saturated solution.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining solubility that does not require spectroscopic analysis.[10][11]
Materials and Equipment:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
-
Dessicator
Procedure:
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the shake-flask method (steps 1a-1c) to prepare a saturated solution of this compound in the chosen solvent at a constant temperature.
-
-
Sample Collection and Weighing:
-
After equilibration and settling of the excess solid, carefully transfer a known volume or weight of the clear supernatant to a pre-weighed, solvent-resistant evaporating dish or vial.[12]
-
-
Solvent Evaporation:
-
Carefully evaporate the solvent from the dish or vial. This can be done at room temperature if the solvent is volatile, or by gentle heating in an oven or vacuum oven.[12] The temperature should be kept well below the boiling point of this compound (239-241 °C) to avoid any loss of the solute.
-
Ensure complete removal of the solvent.
-
-
Drying and Weighing of Residue:
-
Once the solvent is evaporated, place the dish or vial in an oven at a moderate temperature (e.g., 50-60 °C) to dry the residue to a constant weight.[11]
-
Cool the dish or vial in a desiccator to room temperature before each weighing to prevent errors due to moisture absorption.
-
Weigh the dish or vial containing the dry residue. The difference between this weight and the initial weight of the empty container is the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility based on the mass of the dissolved solid and the initial volume or mass of the solvent used. Express the solubility in appropriate units (e.g., g/100 mL or g/100 g of solvent).
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is sparse in the literature, its qualitative solubility profile indicates good solubility in polar organic solvents like ethanol and limited solubility in less polar solvents such as chloroform and ethyl acetate. For drug development and synthetic chemistry applications, it is imperative that researchers perform their own quantitative solubility determinations under their specific experimental conditions. The detailed shake-flask with UV-Vis analysis and gravimetric methods provided in this guide offer robust and reliable protocols for obtaining this critical data. The visualized workflow further clarifies the experimental sequence, ensuring a systematic and accurate approach to solubility measurement.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 586-37-8 CAS MSDS (3-Methoxyacetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. An investigation of solute-solvent interactions in binary liquid mixtures of this compound: using Raman spectroscopy and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. benchchem.com [benchchem.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. pharmajournal.net [pharmajournal.net]
- 12. scribd.com [scribd.com]
3'-Methoxyacetophenone: A Technical Guide to its Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Methoxyacetophenone, a naturally occurring aromatic ketone, has garnered interest for its presence in traditional food sources and its potential applications in various scientific fields. This technical guide provides a comprehensive overview of the current knowledge regarding the discovery and natural occurrence of this compound. It details its identification in natural sources, summarizes the analytical methodologies for its detection, and provides adaptable experimental protocols for its isolation and analysis. This document aims to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound, also known as m-acetylanisole, is an organic compound with the chemical formula C₉H₁₀O₂.[1][2][3][4] It belongs to the class of alkyl-phenylketones, which are aromatic compounds characterized by a ketone group substituted with an alkyl group and a phenyl group.[5] Its structure features a methoxy (B1213986) group at the meta-position of the acetophenone (B1666503) core. While its applications as a synthetic intermediate are recognized, its natural origins are less extensively documented.[6] This guide focuses on the discovery and natural prevalence of this compound.
Discovery
The initial discovery and first synthesis of this compound are not well-documented in readily available scientific literature. It is a known chemical compound that has been cataloged and characterized, with its properties available in various chemical databases.[1][2][4][7][8]
Natural Occurrence
The primary documented natural source of this compound is the seed of Sesamum indicum , commonly known as sesame.[1][5] It is one of the volatile organic compounds (VOCs) that contribute to the characteristic aroma and flavor of sesame oil.[9][10] The compound is likely formed during the roasting process of sesame seeds through Maillard reactions and the degradation of phenolic compounds.
Quantitative Data
Specific quantitative data on the concentration of this compound in Sesamum indicum or other natural sources is not extensively reported in the current literature. However, its presence as a volatile component in sesame oil has been confirmed through qualitative analytical techniques. The table below summarizes the analytical methods used for its detection.
| Plant Source | Plant Part | Analytical Method | Quantitative Data | Reference(s) |
| Sesamum indicum | Seed Oil | Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) | Presence confirmed, but specific concentration not reported. | [9][10] |
| Sesamum indicum | Seed Oil | Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) | Identified as a volatile organic compound; quantitative data not provided. | [9][10] |
Experimental Protocols
Isolation of this compound from Sesamum indicum (General Approach)
While a specific protocol for the isolation of this compound from sesame seeds is not detailed in the literature, a general methodology can be adapted from protocols for the isolation of volatile and semi-volatile compounds from plant materials.
5.1.1. Extraction
-
Solvent Extraction: A common initial step involves the extraction of the compound from crushed sesame seeds using an appropriate solvent. Due to the semi-volatile nature of this compound, solvents like methanol, ethanol, or a mixture of hexane (B92381) and ethyl acetate (B1210297) can be employed.
-
Headspace Solid-Phase Microextraction (HS-SPME): For the analysis of volatile compounds, HS-SPME is a suitable technique. This involves exposing a coated fiber to the headspace above the heated sesame oil or ground seeds to adsorb the volatile analytes.
5.1.2. Purification
-
Column Chromatography: The crude extract can be subjected to column chromatography for separation. A silica (B1680970) gel column with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate) would be a standard approach.
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound, preparative or semi-preparative HPLC with a reversed-phase C18 column is a suitable method. A gradient of acetonitrile (B52724) and water is typically used as the mobile phase.[11]
Identification and Analysis
5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common and effective method for the identification and analysis of this compound in natural extracts.
-
Sample Preparation: The extracted sample is dissolved in a suitable solvent (e.g., dichloromethane, methanol) and injected into the GC-MS system. For volatile analysis, a headspace autosampler can be used.
-
GC Conditions (General Example):
-
Column: DB-5MS fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50°C, hold for 2 min, then ramp to 250°C at a rate of 5°C/min, and hold for 5 min.
-
Injector Temperature: 250°C.
-
-
MS Conditions (General Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
-
Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with that of a commercial standard and by matching the mass spectrum with libraries such as NIST and Wiley.
Logical and Experimental Workflow Visualization
The following diagrams illustrate the logical process of identifying this compound and a general experimental workflow for its isolation and analysis.
Caption: Logical workflow for the identification of this compound.
Caption: General experimental workflow for isolation and analysis.
Biological Activity
Currently, there is a lack of specific studies on the biological activities of this compound. However, its structural similarity to other naturally occurring acetophenones, such as apocynin (4'-hydroxy-3'-methoxyacetophenone), which exhibits known anti-inflammatory and antioxidant properties, suggests that this compound could be a candidate for future pharmacological investigations. Further research is needed to explore its potential biological effects.
Conclusion
This compound is a naturally occurring compound identified in Sesamum indicum. While its discovery history is not extensively documented, modern analytical techniques, particularly GC-MS, have confirmed its presence in this natural source. The lack of quantitative data and dedicated studies on its biological activities presents an opportunity for future research. The experimental protocols and workflows outlined in this guide provide a foundation for researchers to further investigate the natural occurrence and potential applications of this intriguing molecule.
References
- 1. 3-Methoxyacetophenone | C9H10O2 | CID 11460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxyacetophenone [webbook.nist.gov]
- 3. 3′-メトキシアセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Methoxyacetophenone [webbook.nist.gov]
- 5. Showing Compound this compound (FDB000359) - FooDB [foodb.ca]
- 6. chemimpex.com [chemimpex.com]
- 7. 3-Methoxyacetophenone [webbook.nist.gov]
- 8. 3-Methoxyacetophenone [webbook.nist.gov]
- 9. Frontiers | Investigation of the differences in volatile organic compounds of sesame oil under different processing methods using GC-IMS and electronic nose [frontiersin.org]
- 10. Investigation of the differences in volatile organic compounds of sesame oil under different processing methods using GC-IMS and electronic nose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to 3'-Methoxyacetophenone
For researchers, scientists, and drug development professionals, 3'-Methoxyacetophenone is a versatile aromatic ketone with significant applications in organic synthesis. This technical guide provides an in-depth overview of its chemical identity, properties, and synthesis, adhering to stringent data presentation and visualization standards.
Chemical Identity and Nomenclature
The nomenclature of a compound is critical for unambiguous identification in research and development. This compound is known by several names across different chemical databases and publications.
IUPAC Name: 1-(3-methoxyphenyl)ethanone[1][2]
Synonyms: A comprehensive list of synonyms is provided to aid in literature and database searches.
| Synonym Category | Synonym |
| Systematic & Common Names | 3-Methoxyacetophenone[1][3], m-Methoxyacetophenone[1][2], 3-Acetylanisole[1][2][3], 1-Acetyl-3-methoxybenzene[2][4], Methyl 3-methoxyphenyl (B12655295) ketone[2][4], meta-Methoxyacetophenone[2][4], m-Acetanisole[2][3], 3-Methoxy-1-acetylbenzene[2][4], Ethanone, 1-(3-methoxyphenyl)-[1][2] |
| Registry & Database Identifiers | CAS Number: 586-37-8[1][2], NSC 65593[1][2], EINECS 209-573-3[1], UNII: 1K3UR56Z4N[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for designing experimental conditions, purification procedures, and formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [1][2][5] |
| Molecular Weight | 150.17 g/mol | [1] |
| Appearance | Pale yellow liquid | [1] |
| Melting Point | -7 °C | [3] |
| Boiling Point | 239-241 °C (lit.) | [6][7] |
| Density | 1.094 g/mL at 25 °C (lit.) | [6][7] |
| Refractive Index | n20/D 1.542 (lit.) | [6][7] |
| Solubility | Fully miscible in water. Soluble in alcohol. | [3][6] |
| Flash Point | 110 °C (230 °F) - closed cup | [7] |
Experimental Protocols for Synthesis
The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common synthetic routes.
Protocol 1: Nickel-Catalyzed Synthesis from Arylboronic Acid
This protocol describes the synthesis of this compound from 3-methoxyphenylboronic acid and an alkyl nitrile using a nickel catalyst.
Materials and Equipment:
-
3-methoxyphenylboronic acid
-
Acetonitrile (or other suitable alkyl nitrile)
-
Nickel(II) bromide 2-methoxyethyl ether complex (NiBr₂·diglyme)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Autoclave with a Teflon reaction tube
-
Magnetic stirrer
-
Rotary evaporator
-
Column chromatography setup
Procedure: [8]
-
To a 10 mL Teflon reaction tube within an autoclave, add NiBr₂·diglyme (5 mol%) and 1,10-phenanthroline (10 mol%).
-
Add 3-methoxyphenylboronic acid (1.0 mmol), sodium bicarbonate (2.0 equiv), water (2.0 mmol), and the alkyl nitrile (1.0 mL).
-
Seal the autoclave and heat the reaction mixture to 100 °C for 5 hours with stirring.
-
After the reaction, cool the autoclave to room temperature.
-
Add 30 mL of water to the reaction mixture and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography to yield this compound.
Protocol 2: Synthesis of ω-Methoxyacetophenone via Grignard Reaction
This protocol details the synthesis of the related compound, ω-Methoxyacetophenone, which can be adapted for other acetophenones.
Materials and Equipment:
-
Magnesium turnings
-
Dry ether
-
Dilute sulfuric acid
-
5% aqueous sodium carbonate solution
-
Anhydrous sodium sulfate
-
Three-necked flask with separatory funnel, reflux condenser, and mercury-sealed stirrer
-
Ice-salt bath
-
Distillation apparatus
Procedure: [9]
-
Prepare a solution of phenylmagnesium bromide in a 2-L three-necked flask from magnesium (0.36 gram atom), bromobenzene (0.36 mole), and 350 mL of dry ether.
-
Cool the Grignard reagent in an ice-salt bath.
-
Slowly add a mixture of methoxyacetonitrile (0.3 mole) and 50 mL of dry ether with stirring.
-
Allow the mixture to stand at room temperature for 2 hours.
-
Cool the mixture again and decompose it by adding 500 mL of water and cracked ice, followed by 100 mL of cold dilute sulfuric acid.
-
Separate the ether layer and extract the aqueous layer with a small amount of ether.
-
Combine the ether extracts and wash with 5% aqueous sodium carbonate solution, followed by water.
-
Dry the ether solution with anhydrous sodium sulfate.
-
Remove the ether by distillation and distill the residue under reduced pressure to obtain ω-Methoxyacetophenone.
Visualization of Synthetic Pathways
The following diagrams illustrate key synthetic workflows relevant to acetophenone (B1666503) derivatives.
Caption: General workflow for the nickel-catalyzed synthesis of aryl ketones.
Caption: Synthetic pathway for flavonoids from an acetophenone derivative.[10]
Applications in Research and Development
This compound is a valuable building block in various fields:
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of a wide range of pharmaceutical compounds.[11]
-
Fragrance and Flavor Industry: Its aromatic properties make it a useful ingredient in the formulation of perfumes and flavorings.[11]
-
Polymer Science: It can be employed as a photoinitiator in polymerization reactions.[11]
-
Analytical Chemistry: It is used in the development of analytical methods for the detection and quantification of other substances.[11]
This technical guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. The detailed information on its properties, synthesis, and applications is intended to support and facilitate further research and development efforts.
References
- 1. 3-Methoxyacetophenone | C9H10O2 | CID 11460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxyacetophenone [webbook.nist.gov]
- 3. 586-37-8 CAS MSDS (3-Methoxyacetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3-Methoxyacetophenone [webbook.nist.gov]
- 5. 3-Methoxyacetophenone [webbook.nist.gov]
- 6. 3-Methoxyacetophenone | 586-37-8 [chemicalbook.com]
- 7. 3 -Methoxyacetophenone 97 586-37-8 [sigmaaldrich.com]
- 8. 3-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
A Deep Dive into the Molecular Architecture of 3'-Methoxyacetophenone: A Theoretical Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure and properties of 3'-Methoxyacetophenone (3'-MAP). Leveraging computational chemistry methods, primarily Density Functional Theory (DFT), this document explores the conformational landscape, vibrational characteristics, electronic properties, and non-linear optical (NLO) potential of this aromatic ketone. While direct theoretical studies on this compound are limited, this guide synthesizes available data and draws upon analyses of analogous compounds to present a robust theoretical framework. All quantitative data is summarized in structured tables, and key experimental and computational protocols are detailed. Visualizations of the molecular structure and theoretical workflows are provided to enhance understanding.
Introduction
This compound (C₉H₁₀O₂) is an aromatic ketone that serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[1] Understanding its three-dimensional structure, conformational preferences, and electronic properties at a molecular level is crucial for predicting its reactivity, designing new synthetic pathways, and exploring its potential applications in materials science. Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful and cost-effective means to elucidate these molecular characteristics.
This guide focuses on the computational analysis of this compound's molecular structure, vibrational spectra (FT-IR and FT-Raman), electronic properties (HOMO-LUMO analysis, UV-Vis spectra), and NLO properties.
Molecular Structure and Conformational Analysis
The molecular structure of this compound consists of a benzene (B151609) ring substituted with an acetyl group and a methoxy (B1213986) group at the meta position. The presence of these functional groups and their rotational freedom gives rise to different possible conformers.
Theoretical calculations, specifically DFT, are employed to determine the most stable conformation by optimizing the molecular geometry and calculating the total energy of various possible orientations of the acetyl and methoxy groups. While a detailed conformational analysis specifically for this compound is not extensively documented in the literature, studies on similar molecules, such as 4-hydroxy-3-methoxyacetophenone, reveal that different orientations of the acetyl and methoxy groups lead to distinct conformers (e.g., s-cis and s-trans).[2] The relative stability of these conformers is determined by factors like intramolecular hydrogen bonds and steric hindrance.
Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles) of 3'-Hydroxyacetophenone (as an analogue for this compound) calculated by DFT/B3LYP method.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.393 | C6-C1-C2 | 120.4 |
| C2-C3 | 1.388 | C1-C2-C3 | 120.2 |
| C3-C4 | 1.391 | C2-C3-C4 | 119.5 |
| C4-C5 | 1.390 | C3-C4-C5 | 120.5 |
| C5-C6 | 1.389 | C4-C5-C6 | 120.1 |
| C1-C6 | 1.392 | C5-C6-C1 | 119.3 |
| C1-C7 | 1.493 | C2-C1-C7 | 119.8 |
| C7-O8 | 1.229 | C6-C1-C7 | 119.8 |
| C7-C9 | 1.515 | C1-C7-O8 | 121.3 |
| C3-O10 | 1.365 | C1-C7-C9 | 117.8 |
| O10-H11 | 0.965 | O8-C7-C9 | 120.9 |
| C9-H12 | 1.095 | C2-C3-O10 | 115.8 |
| C9-H13 | 1.095 | C4-C3-O10 | 124.7 |
| C9-H14 | 1.095 | C3-O10-H11 | 109.1 |
Data extracted from a study on 3-hydroxyacetophenone as a structural analogue. The numbering of atoms may differ from this compound.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy is a powerful technique to identify the functional groups and characterize the bonding within a molecule. Theoretical calculations of vibrational frequencies complement experimental FT-IR and FT-Raman spectra, aiding in the precise assignment of vibrational modes.
A study on this compound utilized DFT calculations to analyze its Raman spectrum.[3] For a more comprehensive vibrational analysis, data from the analogous molecule 3-hydroxyacetophenone is presented below. The vibrational wavenumbers were calculated using the DFT/B3LYP method.[4]
Table 2: Experimental and Theoretical Vibrational Frequencies and Assignments for 3-Hydroxyacetophenone (analogue).
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (DFT) (cm⁻¹) | Assignment |
| O-H stretch | - | - | 3528 | Hydroxyl group stretching |
| C-H stretch (aromatic) | 3145, 3098, 3067 | 3072 | 3077-3121 | Aromatic C-H stretching |
| C-H stretch (methyl) | 3043, 2988 | 3047, 2927 | 3052, 2993, 2931 | Methyl group C-H stretching |
| C=O stretch | 1678 | 1675 | 1680 | Carbonyl group stretching |
| C=C stretch (aromatic) | 1605, 1578, 1499, 1433 | 1603, 1579 | 1593, 1587, 1494, 1433 | Aromatic ring stretching |
| C-O stretch (hydroxyl) | 1222 | 1223 | 1216 | C-O stretching of hydroxyl group |
| C-H in-plane bend | 1290, 1169 | 1277, 1175 | 1286, 1171, 1143, 1073 | Aromatic C-H in-plane bending |
| C-H out-of-plane bend | 979, 707 | 955 | 988, 951, 849, 702 | Aromatic C-H out-of-plane bending |
Data extracted from a study on 3-hydroxyacetophenone.[4]
Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to undergo electronic excitation. A smaller gap suggests higher reactivity.
For 3-hydroxyacetophenone, the calculated HOMO and LUMO energies are -8.868 eV and -5.469 eV, respectively, resulting in an energy gap of 3.399 eV.[4] This information provides an estimate for the electronic behavior of this compound.
UV-Vis Spectral Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule. Theoretical calculations of electronic absorption spectra can predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the probability of a particular electronic transition.
Non-Linear Optical (NLO) Properties
Non-linear optical materials have applications in various fields, including telecommunications and optical computing. The NLO response of a molecule is related to its first hyperpolarizability (β). Molecules with large β values are considered promising candidates for NLO materials.
The calculated first hyperpolarizability of 3-hydroxyacetophenone is reported to be high, suggesting that it could be a good candidate for NLO applications.[4] This implies that this compound, with its similar electronic structure, may also exhibit significant NLO properties.
Experimental and Computational Protocols
Experimental Protocols
-
FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using a spectrometer (e.g., DR/Jasco FT-IR 6300) with a resolution of 2 cm⁻¹. The sample is often prepared as a KBr pellet.[4]
-
FT-Raman Spectroscopy: The FT-Raman spectrum can be obtained using an instrument like the Bruker RFS 100/s. An Nd:YAG laser with an excitation wavelength of 1064 nm and a maximal power of 150 mW is commonly used.[4]
Computational Protocols
-
Software: Quantum chemical calculations are typically performed using software packages like Gaussian.
-
Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable method for studying organic molecules.
-
Basis Set: A common basis set for such calculations is 6-311++G(d,p), which provides a good balance between accuracy and computational cost.
-
Geometry Optimization: The initial molecular structure is optimized to find the minimum energy conformation.
-
Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated from the optimized geometry to obtain theoretical IR and Raman spectra. The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors.
-
Electronic Property Calculation: HOMO and LUMO energies, as well as NLO properties like hyperpolarizability, are calculated from the optimized electronic structure.
Conclusion
This technical guide has provided a detailed theoretical examination of the molecular structure and properties of this compound. By combining the limited direct computational data with insights from analogous molecules, a comprehensive picture of its conformational preferences, vibrational signatures, electronic characteristics, and potential for non-linear optical applications has been presented. The detailed experimental and computational protocols offer a roadmap for further research in this area. The presented data and visualizations serve as a valuable resource for researchers and professionals in drug development and materials science, facilitating a deeper understanding of this important chemical intermediate. Further dedicated theoretical and experimental studies are encouraged to build upon this foundational knowledge.
References
Biological activity screening of 3'-Methoxyacetophenone derivatives
An In-depth Technical Guide to the Biological Activity Screening of 3'-Methoxyacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetophenones are a class of organic compounds featuring an acetyl group attached to a benzene (B151609) ring.[1] They are prevalent in various natural sources and have attracted considerable scientific interest due to their diverse pharmacological properties.[1][2] this compound, a specific acetophenone (B1666503) derivative, serves as a versatile intermediate and building block in the synthesis of a wide array of organic compounds, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3][4] Its derivatives, synthesized through modifications of its carbonyl group and methoxy-substituted phenyl ring, have been the subject of extensive research for their potential therapeutic applications.[3]
This guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. It includes a compilation of quantitative data, detailed experimental protocols for activity screening, and visualizations of key synthetic and signaling pathways to facilitate further research and drug development.
Biological Activities and Data Presentation
The biological activities of acetophenone derivatives are largely influenced by the type and position of substituents on the phenyl ring.[1] The addition of functional groups like hydroxyls, or the synthesis of hybrid molecules such as chalcones, tetrazoles, and flavonoids, can significantly modulate the pharmacological profile of the parent compound.[5][6]
Anticancer and Cytotoxic Activity
Derivatives of methoxy-substituted acetophenones, particularly chalcones, have shown promising anticancer effects.[7][8] The antiproliferative activity is often evaluated against a panel of human cancer cell lines.
Table 1: Anticancer Activity of Methoxyacetophenone Derivatives
| Compound Class | Derivative/Compound | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|---|
| Chalcone | (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Colorectal & Prostatic Cancer | 2.6–5.1 µM (at 48h) | [8] |
| Chalcone | Various Synthetic Chalcones | MCF-7 (Breast), A549 (Lung), PC3 (Prostate), HT-29 (Colorectal) | IC50 < 20 µg/mL for several compounds | [9] |
| Hydrazide Derivative | 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 (Glioblastoma) | Most active in screen | [10] |
| Hydrazide Derivative | N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | MDA-MB-231 (Breast) | Reduced viability to 46.2 ± 5.0% |[10] |
Antimicrobial Activity
Hydroxyacetophenone-tetrazole hybrids and other derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[5][11] Enhanced lipophilicity, often achieved through structural modifications, is believed to facilitate transport across microbial cell membranes.[5]
Table 2: Antimicrobial Activity of Hydroxyacetophenone Derivatives
| Compound Class | Test Organism | Method | Result | Reference |
|---|---|---|---|---|
| Hydroxyacetophenone-Tetrazole Hybrids (4a-4f, 5d-5f) | Gram-positive & Gram-negative bacteria, Fungi | Broth Microdilution | MIC values: 4 to 128 µg/mL | [5][11] |
| Thiosemicarbazone Derivative (Compound 4) | E. coli | Agar Disc-Diffusion | 18 mm zone of inhibition | [5][12] |
| Thiosemicarbazone Derivative (Compound 4) | K. pneumoniae | Agar Disc-Diffusion | 20 mm zone of inhibition | [5][12] |
| Indole Hybrid (Compound 3) | E. coli | Agar Disc-Diffusion | 14 mm zone of inhibition | [5][12] |
| Indole Hybrid (Compound 3) | K. pneumoniae | Agar Disc-Diffusion | 20 mm zone of inhibition |[5][12] |
Anti-inflammatory Activity
Certain acetophenone derivatives exhibit significant anti-inflammatory effects.[13][14] The mechanism often involves the modulation of key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in pro-inflammatory mediators like nitric oxide (NO) and various cytokines.[7][15]
Table 3: Anti-inflammatory Activity of Acetophenone Derivatives
| Compound | Model | Metric | Result | Reference |
|---|---|---|---|---|
| 3,5-Diprenyl-4-hydroxyacetophenone (DHAP) | TPA-induced mouse ear edema | % Inhibition | 70.10% | [14][16] |
| DHAP (91.78 µM) | LPS-stimulated J774A.1 macrophages | Inhibition of NO production | 38.96% | [14][16] |
| DHAP (91.78 µM) | LPS-stimulated J774A.1 macrophages | Inhibition of TNF-α production | 59.14% | [14][16] |
| DHAP (91.78 µM) | LPS-stimulated J774A.1 macrophages | Inhibition of IL-1β production | 55.56% | [14][16] |
| DHAP (91.78 µM) | LPS-stimulated J774A.1 macrophages | Inhibition of IL-6 production | 51.62% | [14][16] |
| 2'-Hydroxy-5'-Methoxyacetophenone (2H5M) | LPS-stimulated BV-2 & RAW264.7 cells | Inhibition of NO & TNF-α | Significant, dose-dependent |[15] |
Antioxidant Activity
The antioxidant potential of acetophenones is often linked to their ability to scavenge free radicals, a property enhanced by the presence of hydroxyl groups on the aromatic ring.[1]
Table 4: Antioxidant Activity of Acetophenone Derivatives
| Compound | Assay | Activity (IC50) | Reference |
|---|---|---|---|
| 3,5-Diprenyl-4-hydroxyacetophenone (DHAP) | DPPH Radical Scavenging | 26.00 ± 0.37 µg/mL | [14][16] |
| N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide derivative | DPPH Radical Scavenging | ~1.4 times more active than ascorbic acid | [10] |
| 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-one derivative (D4) | ABTS Radical Scavenging | More potent than standard | |
Experimental Protocols
Detailed and reproducible methodologies are critical for screening and validating the biological activity of novel compounds.[1]
Protocol for Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[7]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and incubate for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[7]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[7]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Express cell viability as a percentage of the vehicle control. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol for Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[5]
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in the same medium.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate. Include a positive control (microbes with no compound) and a negative control (medium with no microbes).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 24 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
Protocol for Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.[1]
-
DPPH Solution Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[1]
-
Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with the DPPH solution.[1]
-
Incubation: Incubate the mixture in the dark at room temperature for approximately 30 minutes.[1]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm). A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging. Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Protocol for Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator NO in LPS-stimulated macrophage cells.[15]
-
Cell Culture: Culture macrophage cells (e.g., RAW264.7) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Incubation: Incubate the cells for 24 hours.
-
NO Measurement: Measure the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess Reagent System.[15]
-
Data Analysis: Compare the nitrite concentrations in treated wells to the LPS-only control to determine the percentage inhibition of NO production.
Visualizations: Workflows and Pathways
Synthesis and Screening Workflow
The general process for identifying biologically active derivatives involves synthesis followed by a cascade of screening assays.
Chalcone Synthesis Pathway
Chalcones are important precursors to flavonoids and are typically synthesized via a Claisen-Schmidt condensation reaction.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis [mdpi.com]
- 15. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methoxyacetophenone via Friedel-Crafts Acylation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the synthesis of methoxyacetophenone via the Friedel-Crafts acylation of anisole (B1667542). Methoxyacetophenone isomers are valuable intermediates in the synthesis of various pharmaceuticals, agrochemicals, and fragrances.[1] The protocols herein focus on the synthesis of 4'-methoxyacetophenone (B371526), the major product of this reaction, using various catalytic systems. A comprehensive experimental workflow, safety precautions, and characterization methods are also presented.
A Critical Note on Regioselectivity
The Friedel-Crafts acylation of anisole (methoxybenzene) is a classic example of an electrophilic aromatic substitution reaction. The methoxy (B1213986) (-OCH₃) substituent is a strongly activating, ortho, para-directing group due to its ability to donate electron density into the aromatic ring.[2][3] Consequently, this reaction does not yield the 3'-methoxyacetophenone (meta) isomer. Instead, it produces a mixture of 4'-methoxyacetophenone (para isomer) as the major product and 2'-methoxyacetophenone (B1218423) (ortho isomer) as the minor product.[4][5] The predominance of the para isomer is attributed to reduced steric hindrance compared to the ortho position. These application notes will therefore detail the synthesis of the major para isomer, 4'-methoxyacetophenone.
Reaction Mechanism
The Friedel-Crafts acylation of anisole proceeds through a well-established three-step mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst, such as aluminum chloride (AlCl₃), reacts with the acylating agent (e.g., acetyl chloride or acetic anhydride) to form a highly electrophilic, resonance-stabilized acylium ion.[6]
-
Electrophilic Attack: The electron-rich π-system of the anisole ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[6][7]
-
Deprotonation and Complexation: A weak base (e.g., [AlCl₄]⁻) removes a proton from the carbon bearing the new acyl group, restoring aromaticity to the ring.[7] The resulting ketone product, being a Lewis base, readily complexes with the AlCl₃ catalyst. Therefore, a stoichiometric amount of the catalyst is required. The complex is subsequently hydrolyzed during the aqueous work-up to liberate the final product.[8][9]
Data Presentation: Reaction Parameters
The synthesis of 4'-methoxyacetophenone can be achieved under various conditions. The choice of catalyst and solvent significantly impacts reaction time, temperature, and yield.
| Catalyst | Acylating Agent | Reactant Ratio (Anisole:Acylating Agent:Catalyst) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Acetic Anhydride | 1 : 1 : 1.1 (molar) | Dichloromethane (B109758) | Reflux | 0.5 - 1 | ~86 | [3] |
| AlCl₃ | Propionyl Chloride | 1 : 1 : 1 | Dichloromethane | 0 to RT | 0.5 | N/A | [2][8] |
| Zeolite (Hβ) | Acetic Anhydride | N/A (Fixed Bed Reactor) | N/A | N/A | 1 - 10 | 71 - 92 (Conversion) | [10] |
| Sc(OTf)₃ | Acetic Anhydride | 1 : 1 : 0.2 (molar) | Nitromethane | 50 | 6 | 93 | [11] |
| ZnCl₂ | Acetic Anhydride | 1 : 1.1 : 1.25 (molar) | Acetic Acid | 90 - 95 | 5 | N/A | [12] |
Experimental Protocols
This section details a standard laboratory procedure for the synthesis of 4'-methoxyacetophenone using aluminum chloride as the catalyst.
Materials and Equipment
-
Reagents: Anisole, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM, anhydrous), concentrated hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, saturated sodium chloride (brine) solution, anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[7][13]
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser with drying tube, pressure-equalizing dropping funnel, nitrogen/argon inlet, ice-water bath, separatory funnel, rotary evaporator, standard laboratory glassware.[7][13]
Experimental Workflow Diagram
Detailed Procedure
-
Reaction Setup: Assemble a dry 100-mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). Ensure all glassware is thoroughly dried to prevent hydrolysis of the catalyst.[13] The system can be flushed with nitrogen for optimal anhydrous conditions.
-
Reagent Addition: In the round-bottom flask, dissolve anisole (0.050 mol) in 25 mL of anhydrous dichloromethane.[13] Cool the flask in an ice-water bath to 0°C. To this solution, carefully add anhydrous aluminum chloride (0.055 mol) in small portions while stirring. The addition is exothermic.[13]
-
In the dropping funnel, prepare a solution of acetyl chloride (0.055 mol) in 10 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred, cooled reaction mixture over 10-15 minutes. Maintain the temperature at or below 5°C during the addition.[13]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir the reaction mixture for an additional 15-30 minutes.[8][13] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl.[7][13] This step hydrolyzes the aluminum chloride-ketone complex. Stir vigorously until all the ice has melted and the mixture has separated into two layers.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with two 20 mL portions of dichloromethane. Combine all organic layers.[13]
-
Wash the combined organic layers sequentially with two portions of saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with one portion of brine.[13]
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2] Filter the solution to remove the drying agent and remove the dichloromethane solvent using a rotary evaporator.[13] The resulting crude product can be purified either by vacuum distillation or by recrystallization from a suitable solvent like ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture.[7][11]
Characterization
The identity and purity of the synthesized 4'-methoxyacetophenone should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the para-substitution pattern.[3]
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone (typically around 1675 cm⁻¹) and the C-O ether stretches.[7]
-
Melting Point: To assess the purity of the final product (literature m.p. 36-38 °C).[3]
Safety Precautions
-
Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. It can cause severe burns. Handle with care in a fume hood and avoid contact with skin and moisture.[13]
-
Acetyl Chloride: Corrosive, a lachrymator (tear-producing), and reacts with water. Must be handled in a fume hood.[13]
-
Dichloromethane (DCM): A volatile solvent. Inhalation should be avoided. It is a suspected carcinogen.
-
Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe burns. Handle with extreme care.[7]
-
General: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be conducted in a well-ventilated chemical fume hood.
References
- 1. researchgate.net [researchgate.net]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. condor.depaul.edu [condor.depaul.edu]
- 4. How anisole react with acetyl chloride CH3COCl in the class 12 chemistry CBSE [vedantu.com]
- 5. sarthaks.com [sarthaks.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. organic chemistry - Friedel-Crafts reaction of anisole? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. benchchem.com [benchchem.com]
- 13. websites.umich.edu [websites.umich.edu]
Application Note: Laboratory Preparation of 3'-Methoxyacetophenone from m-Anisole
Introduction
3'-Methoxyacetophenone is a valuable chemical intermediate used in the synthesis of more complex molecular architectures, including pharmaceutical ingredients and specialty chemicals.[1] Its preparation in the laboratory is a common objective for researchers in organic synthesis. A standard method for synthesizing aryl ketones is the Friedel-Crafts acylation. However, a direct Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene) with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) predominantly yields the para-substituted product, 4'-methoxyacetophenone (B371526), with a smaller amount of the ortho-isomer.[2][3] This is due to the strong ortho-, para-directing effect of the methoxy (B1213986) group.
Therefore, the direct synthesis of this compound from anisole is not a viable route. A chemically sound pathway involves starting with a precursor that directs substitution to the meta position or starting with a pre-functionalized benzene (B151609) ring. A common and efficient laboratory-scale synthesis starts from commercially available 3'-hydroxyacetophenone (B363920) and introduces the methyl group via a Williamson ether synthesis.
This document provides a detailed protocol for the synthesis of this compound via the methylation of 3'-hydroxyacetophenone. For context and comparison, a representative protocol for the Friedel-Crafts acylation of anisole to produce 4'-methoxyacetophenone is also presented.
Protocol 1: Friedel-Crafts Acylation of Anisole to 4'-Methoxyacetophenone (Contextual Example)
This protocol describes a classic Friedel-Crafts acylation reaction. While this procedure yields the para-isomer, it serves as a foundational method for understanding the acylation of activated aromatic rings.
Reaction Scheme:
Anisole + Acetic Anhydride --(AlCl₃)--> 4'-Methoxyacetophenone
Data Presentation
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Anisole | 108.14 | 5.41 g (5.45 mL) | 0.050 | 1.0 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 7.33 g | 0.055 | 1.1 |
| Acetyl Chloride | 78.50 | 4.32 g (3.9 mL) | 0.055 | 1.1 |
| Dichloromethane (B109758) (CH₂Cl₂) | 84.93 | ~40 mL | - | - |
| Concentrated HCl | 36.46 | ~15 mL | - | - |
| Ice | 18.02 | ~25 g | - | - |
| Expected Product | ||||
| 4'-Methoxyacetophenone | 150.17 | ~7.5 g (Theoretical) | 0.050 | - |
Experimental Protocol
-
Setup:
-
Assemble a dry 100-mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to prevent moisture from reacting with the aluminum chloride.[2]
-
Protect the apparatus from atmospheric moisture using calcium chloride guard tubes.
-
Charge the flask with anhydrous aluminum chloride (1.1 equiv) and 15 mL of dichloromethane.[4]
-
Cool the suspension to 0°C in an ice-water bath.[4]
-
-
Reaction:
-
Prepare a solution of acetyl chloride (1.1 equiv) in 10 mL of dichloromethane and add it to the dropping funnel.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0°C.[4]
-
Prepare a separate solution of anisole (1.0 equiv) in 10 mL of dichloromethane and add it to the dropping funnel.
-
Add the anisole solution dropwise to the reaction mixture over 20-30 minutes.[5]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes to ensure completion.[4][6]
-
-
Work-up and Isolation:
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (~25 g) and concentrated hydrochloric acid (~15 mL).[2][4] This step quenches the reaction and hydrolyzes the aluminum chloride complex.[2]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two 20 mL portions of dichloromethane.[4][5]
-
Combine the organic layers and wash sequentially with 10% aqueous NaOH solution and then with saturated NaCl solution.[3][5]
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[5][7]
-
-
Purification and Characterization:
-
Filter off the drying agent and remove the dichloromethane using a rotary evaporator.[2]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or petroleum ether) or by distillation under reduced pressure.[2][8]
-
Characterize the final product using techniques such as IR and ¹H NMR spectroscopy and by determining its melting point.[2][3]
-
Protocol 2: Synthesis of this compound via Williamson Ether Synthesis
This protocol details the methylation of 3'-hydroxyacetophenone, a reliable method to obtain the desired meta-isomer.
Reaction Scheme:
3'-Hydroxyacetophenone + Dimethyl Sulfate --(K₂CO₃, Acetone)--> this compound
Data Presentation
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 3'-Hydroxyacetophenone | 136.15 | 6.81 g | 0.050 | 1.0 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 10.37 g | 0.075 | 1.5 |
| Dimethyl Sulfate ((CH₃)₂SO₄) | 126.13 | 6.94 g (5.2 mL) | 0.055 | 1.1 |
| Acetone (B3395972) | 58.08 | ~100 mL | - | - |
| Expected Product | ||||
| This compound | 150.17 | ~7.5 g (Theoretical) | 0.050 | - |
Experimental Protocol
-
Setup:
-
To a 250-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3'-hydroxyacetophenone (1.0 equiv), anhydrous potassium carbonate (1.5 equiv), and 100 mL of acetone.
-
-
Reaction:
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add dimethyl sulfate (1.1 equiv) to the mixture using a dropping funnel or syringe. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings and concentrate the solution using a rotary evaporator to remove the acetone.
-
Dissolve the residue in dichloromethane (~50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with 1M NaOH solution (2 x 25 mL) to remove any unreacted starting material, and then with water (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification and Characterization:
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
Purify the crude this compound by vacuum distillation. The boiling point is approximately 131°C at 18 mmHg or 239-241°C at atmospheric pressure.
-
Confirm the structure and purity of the final product by IR and ¹H NMR spectroscopy. The refractive index (n20/D) should be approximately 1.542.
-
Safety Precautions
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
-
Acetyl Chloride: Corrosive and a lachrymator. Handle with care in a fume hood.[4]
-
Dimethyl Sulfate ((CH₃)₂SO₄): Highly toxic, mutagenic, and carcinogenic. It is readily absorbed through the skin. All manipulations must be performed in a certified chemical fume hood using appropriate gloves (e.g., butyl rubber or laminate) and eye protection. Have an ammonia (B1221849) solution available to neutralize any spills.
-
Solvents: Dichloromethane and acetone are volatile and flammable. Work in a well-ventilated area away from ignition sources.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Experimental workflow for the Williamson ether synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. condor.depaul.edu [condor.depaul.edu]
- 4. websites.umich.edu [websites.umich.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. youtube.com [youtube.com]
- 7. prepchem.com [prepchem.com]
- 8. Acetylation of Anisole to p-Methoxyacetophenone , Hive Novel Discourse [chemistry.mdma.ch]
Application Notes and Protocols for the Asymmetric Reduction of 3'-Methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a fundamental transformation in modern organic synthesis. The resulting chiral alcohols are valuable building blocks for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 3'-Methoxyacetophenone is a common substrate in this context, and its reduction product, 1-(3-methoxyphenyl)ethanol, is a key intermediate in the synthesis of various biologically active molecules. This document provides detailed application notes and protocols for the asymmetric reduction of this compound using various catalytic systems, including metal-catalyzed transfer hydrogenation, substrate-controlled reduction, and biocatalysis.
Data Presentation
The following table summarizes the quantitative data for the asymmetric reduction of this compound using different catalytic methods. This allows for a direct comparison of the effectiveness of each approach in terms of yield and enantioselectivity.
| Catalyst System | Method | Substrate | Yield (%) | Enantiomeric Excess (e.e., %) |
| RuCl--INVALID-LINK-- / KOH / i-PrOH | Asymmetric Transfer Hydrogenation | This compound | 93-99 | 98 |
| (R)-2-Methyl-CBS-oxazaborolidine / BH3·THF | Corey-Bakshi-Shibata (CBS) Reduction | Acetophenone (B1666503)* | >95 | >95 |
| Baker's Yeast (Saccharomyces cerevisiae) | Biocatalytic Reduction | N-(3-oxobutyl)heterocycles** | 83-99 | >99 |
| RuCl2[(R)-BINAP] / H2 | Asymmetric Hydrogenation | β-Keto esters*** | High | High |
* Data for acetophenone is provided as a reference due to the lack of specific data for this compound with this catalyst in the searched literature. The CBS reduction is known for its broad substrate scope and high enantioselectivity for aryl ketones. ** Data for N-(3-oxobutyl)heterocycles is provided as a reference for the general applicability of yeast-mediated reductions to similar ketone structures.[1] *** Data for β-keto esters is provided as a general indication of the high efficiency of Ru-BINAP catalysts for ketone reductions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended to be a starting point for researchers, and optimization may be necessary for specific laboratory conditions and scales.
Protocol 1: Asymmetric Transfer Hydrogenation using a Noyori-Ikariya Catalyst
This protocol describes the reduction of this compound using a pre-formed chiral ruthenium catalyst, RuCl--INVALID-LINK--, in the presence of a hydrogen donor.[2]
Materials:
-
This compound
-
RuCl--INVALID-LINK-- catalyst
-
Potassium hydroxide (B78521) (KOH)
-
Isopropanol (B130326) (i-PrOH), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, magnetic stirrer, etc.)
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add RuCl--INVALID-LINK-- (substrate/catalyst molar ratio S/C = 200).
-
Add a solution of potassium hydroxide in isopropanol (e.g., 0.1 M solution).
-
Add this compound to the flask.
-
The reaction mixture is stirred at 28 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 1-(3-methoxyphenyl)ethanol.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Protocol 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
This protocol outlines the enantioselective reduction of a ketone using the chiral oxazaborolidine catalyst, (R)-2-Methyl-CBS-oxazaborolidine, and borane (B79455) as the stoichiometric reductant.[3][4][5][6]
Materials:
-
This compound
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)
-
Borane-tetrahydrofuran complex (BH3·THF, 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 equivalents) in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the borane-THF complex (0.6 - 1.2 equivalents) to the catalyst solution and stir for 10-15 minutes.
-
In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture over a period of 30-60 minutes.
-
Stir the reaction mixture at the same temperature until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Protocol 3: Biocatalytic Reduction using Baker's Yeast
This protocol describes a general procedure for the whole-cell biocatalytic reduction of a ketone using Saccharomyces cerevisiae (Baker's yeast).[1]
Materials:
-
This compound
-
Active dry baker's yeast
-
Sucrose (B13894) or glucose
-
Water
-
Ethyl acetate (B1210297)
-
Celite®
-
Standard laboratory glassware (Erlenmeyer flask, magnetic stirrer, etc.)
Procedure:
-
In an Erlenmeyer flask, dissolve sucrose or glucose in warm water (approximately 35-40 °C) to create a ~0.3 M solution.
-
Add the active dry baker's yeast to the sugar solution and stir for 30-60 minutes to activate the yeast.
-
Add this compound to the yeast suspension. The substrate can be added neat or as a solution in a minimal amount of a water-miscible co-solvent like ethanol (B145695) to aid solubility.
-
Seal the flask with a cotton plug or a fermentation lock to allow for the release of carbon dioxide.
-
Stir the mixture at room temperature for 24-72 hours. The reaction progress can be monitored by taking small aliquots, extracting with ethyl acetate, and analyzing by GC.
-
After the reaction is complete, filter the mixture through a pad of Celite® to remove the yeast cells. Wash the Celite® pad with ethyl acetate.
-
Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the asymmetric reduction of this compound, followed by product isolation and analysis.
Key Factors Influencing Asymmetric Reduction
The success of the asymmetric reduction is dependent on several interconnected experimental parameters. The diagram below illustrates these key relationships.
References
- 1. Bioreduction of N-(3-oxobutyl)heterocycles with flexible ring by yeast whole-cell biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kanto.co.jp [kanto.co.jp]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. york.ac.uk [york.ac.uk]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for 3'-Methoxyacetophenone in Organic Synthesis
Introduction
3'-Methoxyacetophenone (CAS No: 586-37-8), also known as m-acetylanisole, is a versatile aromatic ketone that serves as a fundamental building block in organic synthesis.[1][2] Its molecular structure, featuring a reactive carbonyl group and a methoxy-substituted phenyl ring, offers multiple sites for chemical modification, making it a valuable intermediate in the synthesis of a wide array of complex organic compounds.[3] This compound is extensively utilized in the pharmaceutical, agrochemical, and fragrance industries.[1][3] In pharmaceutical development, it is a key intermediate for synthesizing active pharmaceutical ingredients (APIs).[1][3] Its applications also extend to the fragrance and flavor industries, where it contributes to various aromatic profiles.[1][4]
Application Notes
Synthesis of Chalcones and Flavonoids
The most prominent application of this compound is in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). These compounds are important precursors for flavonoids and isoflavonoids and exhibit a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[5][6]
The primary method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of this compound with various aromatic aldehydes.[5] The resulting α,β-unsaturated ketone system in the chalcone (B49325) scaffold is crucial for its biological efficacy.[7]
-
Antimicrobial and Antioxidant Agents: Chalcones derived from this compound have demonstrated significant antimicrobial activity against bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa.[5] Furthermore, specific derivatives have shown potent antioxidant activity, evaluated by methods such as DPPH radical scavenging assays.[5] For example, one study reported a chalcone derivative (B3) with a notable IC50 value of 51.24 µM, indicating strong free radical scavenging ability.[5]
Synthesis of Chiral Alcohols
The ketone moiety of this compound can be stereoselectively reduced to produce optically active alcohols. These chiral alcohols are valuable building blocks for the asymmetric synthesis of more complex molecules, including pharmaceuticals.
-
Enantioselective Bioreduction: A green and highly selective method involves the use of plant-based enzymatic systems. For instance, the reduction of this compound using comminuted carrot (Daucus carota L.) roots has been shown to produce (S)-(−)-1-(3-Methoxyphenyl)ethanol with 100% yield and 100% enantiomeric excess (ee).[8] This highlights a sustainable approach to generating enantiopure building blocks.[8]
Intermediate for Further Functionalization
This compound's structure allows for various other transformations, expanding its utility as a versatile intermediate.
-
Grignard Reactions: The carbonyl group is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents. This reaction provides a route to tertiary alcohols, adding further complexity to the molecular scaffold.
-
Demethylation: The methoxy (B1213986) group can be cleaved to yield 3'-hydroxyacetophenone.[9] This derivative is also a crucial intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic agents.[9] Microwave-assisted demethylation using an ionic liquid is an efficient method, achieving yields of around 94%.[9]
-
Cross-Coupling Reactions: While not a direct participant as a halide, this compound can be halogenated and subsequently used in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The Suzuki reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron species and an organohalide, to synthesize substituted biphenyls and other conjugated systems.[10][11]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 586-37-8 | [1][12] |
| Molecular Formula | C₉H₁₀O₂ | [1][12] |
| Molecular Weight | 150.17 g/mol | [1][12] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | -7 °C | [1] |
| Boiling Point | 239 - 241 °C | [1] |
| Density | 1.094 g/cm³ | [1] |
| Refractive Index | 1.542 | [1] |
Table 2: Selected Chalcone Derivatives from this compound and their Antioxidant Activity
| Compound ID | Aldehyde Reactant | IC50 (µM) for DPPH Scavenging | Reference |
| B2 | (Not specified) | Moderate Activity | [5] |
| B3 | (Not specified) | 51.24 | [5] |
| B6 | (Not specified) | Moderate Activity | [5] |
| B7 | (Not specified) | Moderate Activity | [5] |
| B8 | (Not specified) | Moderate Activity | [5] |
| B1 | (Not specified) | No Activity | [5] |
Experimental Protocols
Protocol 1: Synthesis of Chalcones via Base-Catalyzed Claisen-Schmidt Condensation
This protocol describes a general procedure for the synthesis of a chalcone derivative from this compound and a substituted aromatic aldehyde.[5][7]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Methanol (B129727) or Ethanol[5][7]
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)[5][7]
-
Dilute Hydrochloric acid (HCl)
-
Distilled water
-
Crushed ice
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 - 1.1 equivalents of the desired aromatic aldehyde in a minimal amount of methanol or ethanol (B145695).[5][7]
-
Initiation of Reaction: Cool the flask in an ice bath. While stirring the solution, slowly add a 40-60% aqueous or methanolic solution of KOH or NaOH dropwise.[5][7][13] A color change is typically observed.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).[7][13]
-
Product Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice.[7]
-
Acidification: Neutralize the mixture by slowly adding dilute HCl until the pH is acidic (pH ~2-3), causing the chalcone product to precipitate.[7]
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold distilled water until the filtrate is neutral.[7] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure chalcone.[14]
Protocol 2: Enantioselective Reduction using Daucus carota
This protocol details the green synthesis of (S)-(−)-1-(3-Methoxyphenyl)ethanol.[8]
Materials:
-
This compound
-
Fresh carrot (Daucus carota L.) roots
-
Distilled water
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Preparation of Biocatalyst: Wash and peel fresh carrot roots. Comminute (finely chop or grind) the carrots to create a pulp.
-
Reaction Setup: In a suitable flask, create a suspension of the comminuted carrot roots in distilled water.
-
Substrate Addition: Add this compound to the carrot suspension. The reaction is typically carried out at room temperature with gentle agitation (stirring or shaking).
-
Reaction Monitoring: Monitor the reaction over several days using TLC or GC to determine the consumption of the starting material and the formation of the alcohol product.
-
Workup and Extraction: After the reaction reaches completion (e.g., 5 days), filter the mixture to remove the solid plant material. Extract the aqueous filtrate multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: The resulting product, (S)-(−)-1-(3-Methoxyphenyl)ethanol, can be analyzed by chiral chromatography (GC or HPLC) to determine the yield and enantiomeric excess. The reported literature indicates 100% yield and 100% ee is achievable with this method.[8]
Protocol 3: General Protocol for Grignard Reaction
This protocol outlines the reaction of this compound with a Grignard reagent, using phenylmagnesium bromide as an example.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (optional, as an initiator)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: Note: All glassware must be flame-dried or oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly sensitive to moisture.[15]
-
Preparation of Grignard Reagent: Place magnesium turnings in a three-necked flask equipped with a reflux condenser and a dropping funnel. Add a small volume of anhydrous ether. Add a solution of bromobenzene in anhydrous ether dropwise to the magnesium. A small crystal of iodine may be added to initiate the reaction. Once initiated, the reaction will become cloudy and begin to reflux. Continue the addition at a rate that maintains a gentle reflux. After addition is complete, reflux for an additional 15-30 minutes.[15][16]
-
Reaction with Ketone: In a separate flask, dissolve this compound in anhydrous ether. Cool this solution in an ice bath. Slowly add the prepared Grignard reagent to the ketone solution via a dropping funnel with vigorous stirring.[17]
-
Reaction Quenching: After the addition is complete and the reaction has stirred for 1-2 hours, quench the reaction by slowly adding it to a beaker of crushed ice and saturated aqueous NH₄Cl solution.[17]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer with additional portions of diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter to remove the drying agent and concentrate the solvent using a rotary evaporator. The crude tertiary alcohol can be purified by column chromatography or recrystallization.
Visualizations
Caption: General scheme of the Claisen-Schmidt condensation.
Caption: Experimental workflow for chalcone synthesis.
Caption: Enantioselective reduction to a chiral alcohol.
Caption: Synthetic pathways from this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Methoxyacetophenone [webbook.nist.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and properties of chalcones from 3-methoxy acetophenone [wisdomlib.org]
- 6. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis methods of 3'-hydroxyacetophenone_Chemicalbook [chemicalbook.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. 3-Methoxyacetophenone | C9H10O2 | CID 11460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 16. d.web.umkc.edu [d.web.umkc.edu]
- 17. Organic Syntheses Procedure [orgsyn.org]
Application of 3'-Methoxyacetophenone in the Synthesis of Pharmaceutical Intermediates
Introduction
3'-Methoxyacetophenone is a versatile aromatic ketone that serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates. Its chemical structure, featuring a reactive ketone group and a methoxy-substituted phenyl ring, allows for various chemical modifications, making it an ideal starting material for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including chalcones, which are precursors to flavonoids, and in the multi-step synthesis of therapeutic agents such as Tapentadol (B1681240).
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 586-37-8 |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.18 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 239-241 °C |
| Density | 1.094 g/mL at 25 °C |
Application 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in the biosynthesis of flavonoids and exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) derivative and an aromatic aldehyde, is the most common method for synthesizing chalcones. This compound serves as a key reactant in the synthesis of various methoxy-substituted chalcones.
Quantitative Data for Chalcone Synthesis
The following table summarizes the yields of various chalcones synthesized from this compound and different aromatic aldehydes via Claisen-Schmidt condensation.
| Aldehyde Reactant | Product Name | Catalyst | Solvent | Reaction Time | Yield (%) |
| Benzaldehyde | (E)-1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one | NaOH | Ethanol (B145695)/Water | 1 hour | 84 |
| 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | NaOH | Ethanol | Not Specified | 74.1 (pure) |
| 4-Methoxybenzaldehyde | (E)-1,3-bis(3-methoxyphenyl)prop-2-en-1-one | Not Specified | Not Specified | Not Specified | Not Specified |
| 4-Nitrobenzaldehyde | (E)-1-(3-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | KOH | Ethanol | 30 min | Not Specified |
| 2-Hydroxybenzaldehyde | (E)-3-(2-hydroxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocol: Synthesis of (E)-1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one
This protocol describes the base-catalyzed condensation of this compound with benzaldehyde.
Materials:
-
This compound (1 mmol)
-
Benzaldehyde (1 mmol)
-
Sodium Hydroxide (NaOH) solution (2.5 mmol in 4:1 v/v ethanol:water)
-
Ethanol
-
Distilled water
-
Ice
Procedure:
-
A mixture of this compound (1 mmol) and NaOH solution (2.5 mmol) in a 4:1 v/v ethanol:water mixture is stirred for 5 minutes in an ice bath.[1]
-
To this solution, benzaldehyde (1 mmol) is added, and the mixture is stirred for 1 hour at room temperature.[1]
-
Distilled water is then added to the reaction mixture, which is stirred for an additional 5 minutes.[1]
-
The precipitated product is collected by filtration and washed with distilled water until the filtrate is free of NaOH.[1]
-
The crude product is recrystallized from ethanol to yield the pure chalcone.[1]
Application 2: Intermediate in the Synthesis of Tapentadol
Tapentadol is a centrally acting opioid analgesic. The synthesis of Tapentadol can involve a multi-step process where this compound is a key starting material. One of the initial steps is often a Mannich reaction to introduce an aminomethyl group.
Experimental Protocol: Mannich Reaction for Tapentadol Intermediate Synthesis
This protocol describes a representative Mannich reaction, a key step in the synthesis of a Tapentadol intermediate. The Mannich reaction is a three-component condensation of an active hydrogen compound (this compound), an aldehyde (formaldehyde), and a secondary amine (dimethylamine).[2][3]
Materials:
-
This compound
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Solvent (e.g., ethanol or aprotic solvent)
-
Acid catalyst (if amine salt is not used)
Procedure:
-
This compound, dimethylamine hydrochloride, and paraformaldehyde are reacted in a suitable solvent.[4]
-
The reaction mixture is typically heated to facilitate the condensation.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is worked up to isolate the β-amino ketone, 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one (B170959) hydrochloride.[4]
-
This intermediate can then be carried forward to the next step, which often involves a Grignard reaction with an ethyl magnesium halide to introduce the ethyl group.[4][5]
Note: Specific quantitative data for this initial step can vary depending on the patented synthetic route. The subsequent steps involve stereoselective reductions and demethylation to yield the final Tapentadol molecule.
Conclusion
This compound is a valuable and versatile starting material in pharmaceutical synthesis. Its utility is demonstrated in the straightforward, high-yield synthesis of chalcones, which are precursors to a wide range of biologically active flavonoids. Furthermore, it serves as a critical building block in the multi-step synthesis of complex pharmaceutical agents like Tapentadol. The protocols provided herein offer a foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors.
References
- 1. jocpr.com [jocpr.com]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. WO2013105109A1 - Process for the preparation of tapentadol - Google Patents [patents.google.com]
- 5. EP2606030A1 - Process for the preparation of tapentadol - Google Patents [patents.google.com]
Application Notes & Protocols: 3'-Methoxyacetophenone as a Precursor for Chalcone Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one framework, are a class of polyphenolic compounds abundant in edible plants.[1][2] They are well-regarded as precursors in the biosynthesis of flavonoids and isoflavonoids.[2][3] The core structure of chalcones, featuring an α,β-unsaturated ketone moiety, allows for interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3][4]
The Claisen-Schmidt condensation reaction is the most common and efficient method for synthesizing chalcones, involving the base-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde.[5][6][7] 3'-Methoxyacetophenone is a particularly valuable precursor, as the methoxy (B1213986) group's position and electronic properties can be leveraged to generate a diverse library of chalcone (B49325) derivatives with significant potential for therapeutic applications.[5] These application notes provide detailed protocols for the synthesis of chalcones using this compound, summarize key analytical data, and present the biological activities of the resulting compounds.
Reaction Principle and Mechanism
The synthesis of chalcones from this compound is achieved through a base-catalyzed Claisen-Schmidt condensation.[7][8] The mechanism is initiated by a strong base (e.g., NaOH or KOH) abstracting an α-hydrogen from the methyl group of this compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration (loss of a water molecule) to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[6][8]
Experimental Protocols
The following protocols detail standard laboratory procedures for the synthesis of chalcones from this compound.
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation
This method is the conventional approach for synthesizing chalcones in solution.[1][3][5][6]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Methanol (B129727) or Ethanol
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), dilute solution (e.g., 0.1 N or 10%)
-
Distilled water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve equimolar quantities of this compound (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in a minimal amount of methanol or ethanol.[6]
-
Base Addition: While stirring the solution at room temperature, slowly add a methanolic or aqueous solution of KOH or NaOH (e.g., 50-60%) dropwise.[1][6]
-
Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system like benzene:ethyl acetate (B1210297) (3:1).[1][6] The reaction is typically complete within 2-24 hours.[1][6]
-
Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.[1]
-
Acidification: Neutralize the mixture by slowly adding dilute HCl until the pH is acidic (pH 2-3). This will cause the crude chalcone product to precipitate.[1][6]
-
Isolation: Collect the solid product by vacuum filtration. Wash the precipitate with cold distilled water until the filtrate is neutral.[8]
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as methanol or ethanol, to obtain pure crystalline chalcone.[6][9]
Protocol 2: Solvent-Free Synthesis via Grinding
This "green chemistry" approach reduces solvent waste and can accelerate reaction times.[10]
Materials:
-
This compound
-
Aromatic aldehyde
-
Solid NaOH or KOH
-
Mortar and pestle
Procedure:
-
Grinding: Place this compound, the chosen aromatic aldehyde, and solid NaOH in a mortar.[10]
-
Reaction: Grind the mixture vigorously with a pestle at room temperature for several minutes (e.g., 10-30 minutes).[2][10] Frictional energy helps drive the reaction.
-
Workup: Monitor the reaction to completion with TLC. Once complete, dilute the reaction mixture with cold water and neutralize with a cold 10% HCl solution.[10]
-
Isolation and Purification: Filter the resulting solid, wash with water, and purify by recrystallization.[10]
Characterization
The synthesized chalcones are characterized using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.[2]
-
Melting Point (MP): To determine purity.[2]
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the C=O stretch of the α,β-unsaturated ketone (typically 1650-1670 cm⁻¹) and the C=C stretch (1500-1600 cm⁻¹).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for complete structural elucidation, confirming the trans configuration of the olefinic protons (coupling constant J ≈ 15 Hz).[10][11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[1][6]
Data Presentation
Table 1: Physical Properties and Yields of Synthesized Methoxy Chalcones
This table summarizes data for chalcones derived from methoxyacetophenone precursors.
| Compound ID | Aldehyde Used | Chalcone Name | Yield (%) | M.P. (°C) | Reference |
| B2 | 4-Chlorobenzaldehyde | 1-(3-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | - | - | [5] |
| B3 | 4-Nitrobenzaldehyde | 1-(3-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | - | - | [5] |
| 1 | 4-Dimethylaminobenzaldehyde | 1-(4-methoxyphenyl)-3-(4-dimethylaminophenyl)prop-2-en-1-one | 78 | 110-112 | [6] |
| 2 | 4-Chlorobenzaldehyde | 1-(4-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 82 | 128-130 | [6] |
| 3 | Anisaldehyde | 1-(4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 85 | 118-120 | [6] |
| - | 4-Hydroxybenzaldehyde | 1-(4-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | 93-98 | - | [10] |
| Note: Data from reference[6] uses 4-methoxyacetophenone, which follows an identical protocol. |
Table 2: Spectroscopic Data for Representative Methoxy Chalcones
This table provides key spectroscopic signatures for product confirmation.
| Compound | IR (KBr, cm⁻¹) | ¹H NMR (δ, ppm) | Reference |
| 1-(4-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 1667 (C=O), 1596 (C=C), 2962 (Ar C-H) | 3.82 (s, 3H, -OCH₃), 6.91-8.03 (m, Ar-H and -CH=CH-) | [6] |
| 1-(4-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | 3450 (O-H), 1646 (C=O), 1600 (C=C), 1268 (C-O-C) | 3.86 (s, 3H, -OCH₃), 7.69 (d, 1H, J=11.95 Hz, α-H), 8.01 (d, 1H, J=15.65 Hz, β-H), 6.86-8.14 (m, Ar-H), 10.09 (s, 1H, -OH) | [10] |
Table 3: Biological Activity of Chalcones Derived from Methoxyacetophenone
The synthesized chalcones exhibit a range of biological activities.
| Compound ID | Activity Type | Assay/Organism | Result | Reference |
| B3 | Antioxidant | DPPH Radical Scavenging | IC₅₀ = 51.24 µM | [5] |
| B2 | Antimicrobial | Staphylococcus aureus | 12 mm inhibition zone (500 µg/ml) | [5] |
| B3 | Antimicrobial | Staphylococcus aureus | 16 mm inhibition zone (500 µg/ml) | [5] |
| B3 | Antimicrobial | Pseudomonas aeruginosa | 14 mm inhibition zone (500 µg/ml) | [5] |
| Compound 5 * | Anticancer | MCF-7 (Breast Cancer) | IC₅₀ < 20 µg/mL | [3] |
| Compound 12 | Anticancer | MCF-7 (Breast Cancer) | IC₅₀ < 20 µg/mL | [3] |
| Note: Compounds 5 and 12 from reference[3] are methoxy-substituted chalcones that demonstrate the potential anticancer activity of this class. |
Signaling Pathway Application
Chalcones are known to exert their anticancer effects by inducing apoptosis.[3] Studies on cytotoxic chalcones have shown they can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[3] This often involves the generation of Reactive Oxygen Species (ROS), leading to mitochondrial stress, the release of cytochrome c, and the subsequent activation of caspase cascades (e.g., caspase-9 and caspase-3/7).[3]
References
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Synthesis and properties of chalcones from 3-methoxy acetophenone [wisdomlib.org]
- 6. pharmascholars.com [pharmascholars.com]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. whatcomdigitalcommons.org [whatcomdigitalcommons.org]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. periodicos.ufms.br [periodicos.ufms.br]
Application Note: Grignard Reaction for the Synthesis of Tertiary Alcohols from 3'-Methoxyacetophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of primary, secondary, and tertiary alcohols.[1][2] This application note provides a detailed protocol for the reaction of a Grignard reagent, specifically methylmagnesium bromide (CH₃MgBr), with 3'-Methoxyacetophenone to synthesize 2-(3-methoxyphenyl)propan-2-ol. This tertiary alcohol is a valuable intermediate in the development of more complex molecules. The protocol emphasizes the critical need for anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[3][4]
Reaction Scheme
The overall reaction involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the ketone.[4][5] The resulting magnesium alkoxide intermediate is then protonated during an acidic workup to yield the final tertiary alcohol.[5][6]
Reactants:
-
This compound
-
Methylmagnesium Bromide (CH₃MgBr)
-
Diethyl Ether or Tetrahydrofuran (B95107) (THF) (Anhydrous)
-
Aqueous Acid (e.g., HCl or H₂SO₄) or Saturated Aqueous Ammonium (B1175870) Chloride (NH₄Cl) for workup
Product:
-
2-(3-methoxyphenyl)propan-2-ol
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the Grignard reaction with an acetophenone (B1666503) derivative. Yields are highly dependent on the strict adherence to anhydrous conditions and the purity of reagents.
| Parameter | Value/Range | Notes |
| Molar Equivalents | ||
| This compound | 1.0 eq | Limiting Reagent |
| Grignard Reagent (CH₃MgBr) | 1.1 - 1.5 eq | A slight excess ensures complete consumption of the ketone. |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents are essential to solvate and stabilize the Grignard reagent.[3] |
| Reaction Temperature | 0 °C to Room Temperature | The addition is typically performed at 0 °C to control the exothermic reaction, followed by stirring at room temperature.[3] |
| Reaction Time | 1 - 3 hours | Monitored by Thin Layer Chromatography (TLC) for disappearance of starting material.[3] |
| Workup & Purification | ||
| Quenching Agent | Saturated aq. NH₄Cl or dilute HCl | Added slowly at 0 °C to protonate the alkoxide and neutralize excess Grignard reagent.[3][7] |
| Purification Method | Column Chromatography | Silica (B1680970) gel with a hexane (B92381)/ethyl acetate (B1210297) solvent system is commonly used.[3][8] |
| Expected Yield | 70 - 90% | Highly variable based on experimental execution. |
Experimental Workflow Diagram
Caption: Experimental workflow for the Grignard reaction.
Detailed Experimental Protocol
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M in diethyl ether)[9]
-
Magnesium turnings (if preparing the Grignard reagent in situ)
-
Methyl iodide or bromide (if preparing the Grignard reagent in situ)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
-
Iodine crystal (for magnesium activation)[3]
Equipment:
-
Round-bottom flask (flame-dried or oven-dried)[7]
-
Reflux condenser and drying tube (filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Addition funnel (optional)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
1. Reaction Setup: a. Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen or argon inlet. All glassware must be scrupulously dry to prevent quenching the Grignard reagent.[3][6] b. Under a positive pressure of inert gas, add this compound (1.0 eq) to the flask. c. Dissolve the ketone in anhydrous diethyl ether or THF (approx. 0.5 M concentration).
2. Addition of Grignard Reagent: a. Cool the solution of this compound to 0 °C using an ice-water bath. b. Slowly add the commercially available methylmagnesium bromide solution (1.1 eq) dropwise via syringe over 15-20 minutes. Maintain the temperature below 10 °C. The addition is exothermic.[1] c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. d. Stir the mixture for 1-2 hours. Monitor the reaction's progress by TLC, checking for the consumption of the starting ketone.
3. Reaction Quench and Workup: a. Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. b. Very slowly and carefully, add saturated aqueous ammonium chloride solution dropwise to quench the reaction.[3] This will hydrolyze the magnesium alkoxide and destroy any excess Grignard reagent. Observe for the cessation of any gas evolution. c. Transfer the mixture to a separatory funnel. d. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.[3][10] e. Combine all the organic layers and wash once with brine.[3] f. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.[3][10]
4. Purification: a. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product. b. Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.[3] c. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 2-(3-methoxyphenyl)propan-2-ol as a pure compound.
5. Characterization: a. Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Reaction Mechanism Diagram
The mechanism involves two key steps: nucleophilic addition and protonation. The carbon atom of the Grignard reagent is strongly nucleophilic and attacks the electrophilic carbonyl carbon.[11]
Caption: Mechanism of the Grignard addition to a ketone.
References
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. adichemistry.com [adichemistry.com]
- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. protocols.io [protocols.io]
- 9. rsc.org [rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Grignard Reagents [chemed.chem.purdue.edu]
Application Notes and Protocols for the Catalytic Hydrogenation of 3'-Methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of 3'-Methoxyacetophenone is a pivotal chemical transformation that yields 1-(3-methoxyphenyl)ethanol (B1583643), a chiral alcohol that serves as a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals. The reduction of the prochiral ketone to a chiral secondary alcohol makes this reaction a focal point for asymmetric synthesis, where achieving high enantioselectivity is often a primary objective. This document provides detailed application notes and experimental protocols for both standard heterogeneous catalytic hydrogenation and asymmetric hydrogenation of this compound.
Reaction Overview
The fundamental reaction involves the addition of hydrogen across the carbonyl group of this compound, as depicted below:
Caption: Catalytic hydrogenation of this compound.
Key methodologies for this transformation include:
-
Heterogeneous Catalytic Hydrogenation: Typically employing palladium on carbon (Pd/C), this method is robust and results in a racemic mixture of the alcohol product.
-
Asymmetric Hydrogenation: This approach utilizes chiral catalysts, most notably Ruthenium-based complexes with chiral ligands such as BINAP, to produce one enantiomer of the alcohol in excess.
-
Transfer Hydrogenation: In this method, a hydrogen donor molecule like isopropanol (B130326) is used in place of hydrogen gas.
-
Biocatalysis: Enzymes, such as keto-reductases found in sources like carrot peels, can catalyze the reduction with high enantioselectivity.[1][2]
Data Presentation: Comparison of Hydrogenation Methods
The following table summarizes quantitative data from various methods for the reduction of this compound and structurally similar ketones.
| Method | Catalyst/Reagent | Substrate | Solvent | Temp. (°C) | Pressure/Conditions | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference/Notes |
| Asymmetric Hydrogenation | RuCl₂[(S)-tolbinap][(R)-dmapen] / t-C₄H₉OK | Aryl Vinyl Ketones | 2-Propanol | 0 | 40 atm H₂ | 99 | 97 (S) | Data for a related substrate class, demonstrating high efficiency of Ru-BINAP systems.[3] |
| Asymmetric Hydrogenation | Ru(OTf)--INVALID-LINK-- | α-Chloroacetophenone | Methanol | RT | 10 atm H₂ | >95 | 96 (R) | Demonstrates the effectiveness of Ru-diamine complexes for asymmetric ketone reduction.[3] |
| Transfer Hydrogenation | (R,R)-Ts-DENEB | 3-Aryl-1-indanones | Methanol | 23 | 1:5 HCO₂H:Et₃N | 50 | 99 (cis-product) | Illustrates high enantioselectivity in transfer hydrogenation of a related ketone.[4] |
| Heterogeneous Hydrogenation | 10% Pd/C | Acetophenone | Ethanol (B145695) | RT | 1 atm H₂ (balloon) | High | Racemic (0) | General conditions for complete reduction of acetophenones.[4] |
| Chemical Reduction | NaBH₄ | This compound | Ethanol/Water | RT | N/A | High | Racemic (0) | A common, non-catalytic method for producing the racemic alcohol.[1] |
| Biocatalysis | Keto-reductase (Carrot Peels) | This compound | Water | RT | N/A | Moderate | High (S)-enantiomer | An enzymatic approach yielding the (S)-enantiomer.[1][2] |
Experimental Protocols
Protocol 1: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the reduction of this compound to racemic 1-(3-methoxyphenyl)ethanol.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Methanol)
-
Celite®
-
Round-bottom flask
-
Hydrogen balloon or Parr shaker apparatus
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 1.0 g, 6.66 mmol) in ethanol (20 mL).
-
Inerting the Atmosphere: Carefully add 10% Pd/C (e.g., 100 mg, 10 wt%). The catalyst is pyrophoric and should be handled with care, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask with a vacuum pump and backfill with hydrogen from the balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature. For faster reactions, a Parr shaker can be used at elevated pressure (e.g., 50 psi).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas like nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake should not be allowed to dry as it is flammable. Wash the filter cake with a small amount of ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(3-methoxyphenyl)ethanol. The product can be further purified by column chromatography if necessary.
Protocol 2: Asymmetric Hydrogenation using a Chiral Ruthenium Catalyst
This protocol is a representative procedure for the enantioselective synthesis of 1-(3-methoxyphenyl)ethanol using a Noyori-type catalyst.
Materials:
-
This compound
-
RuCl₂--INVALID-LINK--n or a similar chiral Ru(II) precursor
-
Chiral diamine ligand (e.g., (S,S)-DPEN)
-
Potassium tert-butoxide (t-BuOK)
-
2-Propanol (anhydrous)
-
High-pressure reactor (autoclave)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under inert atmosphere, add the Ru(II) precursor (e.g., 0.01 mmol), the chiral diamine ligand (e.g., 0.01 mmol), and anhydrous 2-propanol (10 mL) to a high-pressure reactor.
-
Activation: Add a solution of potassium tert-butoxide in 2-propanol (e.g., 0.02 mmol). Stir the mixture for 15-30 minutes to allow for the formation of the active catalyst.
-
Substrate Addition: Add this compound (e.g., 1.0 mmol) to the reactor.
-
Hydrogenation: Seal the reactor, remove it from the glovebox, and pressurize with hydrogen gas to the desired pressure (e.g., 8-10 atm).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the required time (typically several hours).
-
Monitoring: The reaction progress can be monitored by taking aliquots (after depressurizing and re-pressurizing the reactor) and analyzing them by chiral GC or HPLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen pressure.
-
Isolation and Analysis: Quench the reaction with a small amount of water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate it, and purify the product by column chromatography. Determine the enantiomeric excess by chiral GC or HPLC analysis.
Visualizations
Experimental Workflow for Heterogeneous Hydrogenation
Caption: Workflow for Heterogeneous Catalytic Hydrogenation.
Catalytic Cycle for Asymmetric Ketone Hydrogenation
Caption: Noyori Asymmetric Hydrogenation Catalytic Cycle.
References
- 1. Theory (brief) General reaction. This experiment reduces the aryl ketone.. [askfilo.com]
- 2. chegg.com [chegg.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3'-Methoxyacetophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3'-Methoxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound extremely low when performing a Friedel-Crafts acylation on anisole (B1667542)?
A1: This is a common issue that stems from a misunderstanding of electrophilic aromatic substitution principles. The methoxy (B1213986) group (-OCH₃) on anisole is a strong activating group and an ortho-, para- director. This means it activates the positions ortho (carbon 2 and 6) and para (carbon 4) to itself for electrophilic attack. Consequently, the Friedel-Crafts acylation of anisole overwhelmingly produces 4'-methoxyacetophenone (B371526) and a smaller amount of 2'-methoxyacetophenone, with virtually no formation of the desired 3'- (meta) isomer.[1][2]
Q2: If I cannot use anisole, what is the correct strategy for synthesizing this compound?
A2: To obtain the meta-substituted product, you must start with a benzene (B151609) ring that already has a substituent in the meta-position that can be converted to or already is the desired methoxy group. The most effective strategies involve using a starting material like 3-bromoanisole (B1666278) or 3-methoxybenzonitrile (B145857). These precursors ensure the incoming acetyl group is introduced at the correct position.
Q3: What are the most reliable methods for synthesizing this compound?
A3: High-yield methods typically involve organometallic reactions. A highly recommended route is the Grignard reaction, where 3-bromoanisole is converted to a Grignard reagent and then reacted with acetonitrile (B52724).[3][4] Another viable, though multi-step, approach begins with 3-methoxybenzoic acid, which is converted to 3-methoxybenzonitrile and then reacted with a methyl Grignard reagent.[5][6]
Q4: What are common causes for low yields in Grignard reactions?
A4: Low yields in Grignard reactions are often due to moisture, which quenches the Grignard reagent. It is critical to use anhydrous solvents (like diethyl ether or THF) and thoroughly dried glassware. Other factors include the quality of the magnesium turnings and the purity of the starting halide.[7][8]
Synthesis Strategy Overview
The following diagram illustrates the incorrect and correct pathways for the synthesis of methoxyacetophenone isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Final product is 4'-Methoxyacetophenone | Incorrect starting material (Anisole) was used for Friedel-Crafts acylation. | The methoxy group is an ortho-, para- director.[1] To synthesize the 3'-isomer, a meta-substituted precursor such as 3-bromoanisole must be used. |
| Low or no product yield (Grignard Method) | Moisture Contamination: Grignard reagents are highly reactive with water. | Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., anhydrous THF or diethyl ether). Handle reagents under an inert atmosphere (Nitrogen or Argon). |
| Inactive Magnesium: The surface of the magnesium turnings may be oxidized. | Activate the magnesium before adding the halide. Methods include crushing the turnings, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane. | |
| Impure Starting Halide: The 3-bromoanisole may contain impurities. | Purify the starting material by distillation before use. | |
| Formation of a dark, tarry substance | Reaction temperature is too high: High temperatures can lead to side reactions and decomposition of reagents or products. | Control the temperature carefully, especially during the exothermic formation of the Grignard reagent and the subsequent reaction. Use an ice bath to manage the reaction temperature.[7] |
| Oxygen Contamination: Grignard reagents can be oxidized by atmospheric oxygen. | Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction setup. | |
| Difficult product isolation / Emulsion during workup | Improper quenching or extraction technique. | Quench the reaction by slowly adding the reaction mixture to ice-cold dilute acid (e.g., HCl or H₂SO₄) with vigorous stirring.[7] If emulsions form during extraction, add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
Data Presentation
Table 1: Isomer Distribution in Friedel-Crafts Acylation of Anisole
This table illustrates why direct acylation of anisole is unsuitable for producing the 3'-isomer. The reaction heavily favors the para- and ortho- products.
| Isomer | Position of Acylation | Typical Yield Distribution | Reason for Formation |
| 4'-Methoxyacetophenone | Para | >90% (Major Product)[9][10] | The methoxy group strongly activates the para position, which is also sterically favored. |
| 2'-Methoxyacetophenone | Ortho | <10% (Minor Product) | The ortho position is electronically activated but sterically hindered by the methoxy group. |
| This compound | Meta | ~0% (Not formed) | The meta position is electronically deactivated relative to the ortho and para positions. |
Table 2: Comparison of Viable Synthetic Routes for this compound
| Method | Starting Material | Key Reagents | Typical Yield | Reference |
| Grignard Reaction | 3-Bromoanisole | 1. Mg, AlCl₃ (cat.)2. Acetonitrile (CH₃CN)3. HCl (aq) | ~88% (for propiophenone (B1677668) analog) | [3][4] |
| Grignard Reaction | 3-Methoxybenzonitrile | 1. Methylmagnesium bromide (CH₃MgBr)2. H₃O⁺ | Good | [5][6] |
| Nickel-Catalyzed Coupling | 3-Methoxyphenylboronic acid | Acetonitrile, NiBr₂·diglyme, 1,10-phenanthroline | Moderate to Good | [11] |
Recommended Experimental Protocol
Synthesis of this compound via Grignard Reaction
This protocol is adapted from a high-yield synthesis of the analogous 3-methoxypropiophenone and is considered a reliable method.[3][4]
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
3-Bromoanisole
-
Anhydrous Acetonitrile (CH₃CN)
-
3 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble an oven-dried three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the entire apparatus is under a positive pressure of dry nitrogen or argon.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Add a small portion of a solution of 3-bromoanisole (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once the reaction begins (indicated by bubbling and heat), add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture and gently heat to reflux for 30-60 minutes to ensure all the magnesium has reacted. Cool the resulting Grignard reagent solution to 0°C using an ice bath.
-
Reaction with Acetonitrile: Slowly add anhydrous acetonitrile (1.0 equivalent) dropwise to the stirred Grignard reagent. After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Workup and Hydrolysis: Cool the flask again in an ice bath. Slowly and carefully quench the reaction by adding 3 M HCl dropwise to hydrolyze the intermediate imine salt. Stir until all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and finally brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure this compound.
Visualized Workflows
General Troubleshooting Logic for Low Yield
References
- 1. alexandonian.com [alexandonian.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Synthesis method for 3-methoxypropiophenone | Semantic Scholar [semanticscholar.org]
- 4. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]
- 5. CN101671245A - Process for preparing 3-methoxypropiophenone - Google Patents [patents.google.com]
- 6. CN101671245B - Process for preparing 3-methoxypropiophenone - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 3-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 3'-Methoxyacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3'-methoxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: Why is the direct synthesis of this compound via Friedel-Crafts acylation of anisole (B1667542) challenging?
A1: The direct Friedel-Crafts acylation of anisole with an acylating agent (like acetyl chloride or acetic anhydride) is challenging for producing this compound due to the directing effect of the methoxy (B1213986) (-OCH₃) group on the anisole ring. The methoxy group is an ortho, para-directing activator for electrophilic aromatic substitution.[1][2] Consequently, the reaction predominantly yields a mixture of 2'-methoxyacetophenone (B1218423) (ortho) and 4'-methoxyacetophenone (B371526) (para) isomers.[1] The formation of the meta-isomer, this compound, is electronically disfavored.
Q2: What are the primary side reactions observed during the Friedel-Crafts acylation of anisole?
A2: The main side reactions include:
-
Isomer Formation: As mentioned, the formation of ortho- and para-isomers is the most significant side reaction.[1]
-
Polysubstitution: Although the acyl group is deactivating, preventing further acylation is not always completely effective, and di-acylated products can form under certain conditions.
-
Demethylation: Strong Lewis acids, such as aluminum chloride (AlCl₃), can catalyze the cleavage of the methyl group from the methoxy ether, leading to the formation of hydroxyacetophenone byproducts.[3] This is more pronounced at higher temperatures.
Q3: Are there alternative synthetic routes that favor the formation of this compound?
A3: Yes, given the challenges with direct acylation of anisole, alternative routes are often preferred for the synthesis of this compound. One effective method involves the use of 3-methoxyphenylboronic acid and acetonitrile (B52724) in the presence of a nickel catalyst, which has been reported to produce this compound with a high yield of 84%.[4]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
Q: I am getting a very low yield of this compound. What are the possible causes and solutions?
A: Low yields can stem from several factors:
-
Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, effectively removing it from the reaction. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often required.
-
Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield. Some reactions may require heating to proceed, while excessively high temperatures can lead to side reactions and decomposition.
-
Poor Quality Reagents: Impurities in the starting materials (anisole, acetyl chloride/anhydride) can interfere with the reaction. It is advisable to use freshly distilled or purified reagents.
Issue 2: Formation of Multiple Products
Q: My product is a mixture of isomers. How can I improve the selectivity for this compound?
A: As direct Friedel-Crafts acylation of anisole favors ortho- and para- products, obtaining the meta-isomer as the major product is not feasible through this route.
-
Consider an Alternative Synthesis: Employ a synthetic strategy that is known to produce the meta-isomer, such as the one starting from 3-methoxyphenylboronic acid.[4]
-
Purification: If you have a mixture of isomers, purification is necessary. Column chromatography is a common and effective method for separating positional isomers.
Issue 3: Product Purification Challenges
Q: How can I effectively purify this compound from its ortho- and para-isomers?
A: The separation of isomeric products often requires chromatographic techniques due to their similar physical properties.
-
Column Chromatography: This is the most effective method. A silica (B1680970) gel column with a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) can be used to separate the isomers. The polarity of the isomers will influence their retention time on the column.
-
Recrystallization: While less effective for separating isomers with very similar solubilities, it can be useful for removing other impurities.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in Friedel-Crafts Acylation of Anisole
| Parameter | Condition | Effect on Isomer Distribution | Potential Side Reactions |
| Catalyst | Strong Lewis Acid (e.g., AlCl₃) | Predominantly ortho- and para-isomers.[1] | Demethylation of the methoxy group.[3] |
| Milder Lewis Acid (e.g., ZnCl₂, FeCl₃) | Can sometimes offer better selectivity, but still favors ortho/para. | Reduced risk of demethylation. | |
| Zeolites | Can offer high para-selectivity due to shape-selective catalysis. | - | |
| Temperature | Low Temperature (e.g., 0-25°C) | Generally favors the para-isomer. | - |
| High Temperature (e.g., >100°C) | May increase the ortho/para ratio and promotes side reactions. | Increased demethylation and potential for polysubstitution. | |
| Solvent | Non-polar (e.g., CS₂, Dichloromethane) | Commonly used, can influence isomer ratios. | - |
| Polar (e.g., Nitrobenzene) | Can affect catalyst activity and product distribution. | - |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole (Illustrative for Isomer Formation)
This protocol describes a general procedure for the acylation of anisole, which typically yields a mixture of 2'- and 4'-methoxyacetophenone.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Acetyl chloride
-
Anisole
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Dropping funnel
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the anisole solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product, a mixture of isomers, can be analyzed and purified by column chromatography.
Protocol 2: Synthesis of this compound from 3-Methoxyphenylboronic Acid
This protocol is based on a method that selectively produces the meta-isomer.[4]
Materials:
-
3-Methoxyphenylboronic acid
-
Acetonitrile
-
Nickel(II) bromide 2-methoxyethyl ether complex
-
Sodium hydrogencarbonate (NaHCO₃)
-
Water
-
Dichloromethane (DCM)
-
Autoclave with a Teflon reaction tube
Procedure:
-
Place NiBr₂·diglyme (5 mol%), 1,10-phenanthroline (10 mol%), and a magnetic stir bar in a Teflon reaction tube.
-
Add 3-methoxyphenylboronic acid (1.0 mmol), NaHCO₃ (2.0 equiv), water (2.0 mmol), and acetonitrile (1.0 mL) to the tube.
-
Seal the autoclave.
-
Cool the autoclave with liquid nitrogen and then create a vacuum.
-
Heat the autoclave in an oil bath at 100°C for 5 hours.
-
After the reaction, cool the autoclave to room temperature.
-
Add water (30 mL) to the reaction mixture and extract with DCM (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate the solvent.
-
Purify the crude product by column chromatography to obtain this compound.
Visualizations
Caption: Reaction pathways in the Friedel-Crafts acylation of anisole.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Purification of crude 3'-Methoxyacetophenone by recrystallization or chromatography
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of crude 3'-Methoxyacetophenone. The following sections offer troubleshooting advice and frequently asked questions (FAQs) for both recrystallization and column chromatography techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in crude this compound largely depend on the synthetic route employed. A common method for its synthesis is the Friedel-Crafts acylation of anisole (B1667542). Potential impurities from this process include:
-
Isomeric Byproducts: The major impurities are often the ortho- and para-isomers (2'-Methoxyacetophenone and 4'-Methoxyacetophenone) formed during the acylation reaction.
-
Unreacted Starting Materials: Residual anisole and acylating agent (e.g., acetyl chloride or acetic anhydride) may be present.
-
Polysubstituted Products: Di-acylated products can also be formed as minor impurities.
-
Residual Catalyst and Acids: Traces of the Lewis acid catalyst (e.g., aluminum chloride) and any acids used during workup can contaminate the crude product.
Q2: Which purification method is better for this compound: recrystallization or chromatography?
A2: The choice between recrystallization and column chromatography depends on the impurity profile and the desired final purity.
-
Recrystallization is an effective technique for removing small amounts of impurities, especially if the isomeric content is low and the crude product is mostly the desired 3'-isomer. It is generally a faster and more scalable method.
-
Column chromatography is more suitable for separating mixtures with significant amounts of isomeric impurities or when very high purity is required.[1] It offers better separation of compounds with similar polarities.
Q3: What is a good starting point for a recrystallization solvent for this compound?
A3: Based on the polarity of this compound, a moderately polar ketone, suitable solvent systems are typically binary mixtures. Good starting points for solvent screening include:
-
Ethanol (B145695)/Water: Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid.
-
Hexane (B92381)/Ethyl Acetate (B1210297): Dissolve the crude product in a minimal amount of hot ethyl acetate and add hot hexane until turbidity is observed.
The ideal solvent system will dissolve the compound when hot but lead to significant crystal formation upon cooling.
Q4: How do I choose a mobile phase for the column chromatography of this compound?
A4: A common mobile phase for purifying moderately polar compounds like this compound on a silica (B1680970) gel column is a mixture of a non-polar solvent and a slightly more polar solvent. A good starting point is a gradient of ethyl acetate in hexane . The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve good separation between the desired product and its impurities.[1] An Rf value of 0.2-0.4 for the desired compound on TLC is generally a good target for effective column separation.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Solution |
| Oiling out instead of crystallization | The boiling point of the solvent is higher than the melting point of the solute, or there are significant impurities depressing the melting point. | Add a small amount of a co-solvent to decrease the overall solvent boiling point or to increase the solubility of the oil. Try a different solvent system with a lower boiling point. |
| No crystals form upon cooling | The solution is not supersaturated; too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then try cooling again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Low recovery of purified product | Too much solvent was used, leading to significant loss of product in the mother liquor. The solution was not cooled sufficiently. | Concentrate the filtrate by evaporating some of the solvent and cool it again to recover more product. Ensure the solution is cooled in an ice bath to maximize crystal formation. |
| Product is still colored after recrystallization | Colored impurities were not effectively removed. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. A second recrystallization may be necessary.[1] |
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of product from impurities | The chosen eluent system has incorrect polarity. | Optimize the eluent system using thin-layer chromatography (TLC) before running the column to find a solvent mixture that provides the best separation. A gradient elution, where the polarity of the mobile phase is gradually increased, may be necessary.[1] |
| The compound is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the ethyl acetate/hexane mixture.[1] |
| Cracking of the silica gel bed | The column was allowed to run dry. | Always keep the top of the silica gel bed covered with the eluent. Add more eluent as needed to prevent it from drying out. |
| Broad or tailing peaks | The column may be overloaded with the sample, or the solvent system is not optimal. | Use a larger column or load less sample. Adjust the polarity of the eluent; sometimes a less polar solvent system can improve the peak shape. |
Quantitative Data Summary
While specific quantitative data for the purification of this compound is not extensively reported in readily available literature, the following table provides typical ranges that can be expected based on the purification of similar aromatic ketones. Actual results will vary depending on the initial purity of the crude material and the optimization of the chosen purification method.
| Purification Method | Parameter | Typical Range | Notes |
| Recrystallization | Yield | 60-85% | Highly dependent on the solubility of the compound in the chosen cold solvent. |
| Purity | >98% | Can be very effective if the initial crude is relatively pure. | |
| Column Chromatography | Recovery | 70-95% | Dependent on proper loading, elution, and fraction collection. |
| Purity | >99% | Can achieve very high purity by effectively separating isomers and other byproducts.[2] |
Experimental Protocols
Recrystallization Protocol (Ethanol/Water System)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid is fully dissolved.
-
Addition of Anti-solvent: While the solution is still hot, add hot water dropwise with continuous swirling until the solution becomes slightly and persistently turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (about 1-2% by weight of the crude product) and swirl the hot solution for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the solids.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Column Chromatography Protocol (Silica Gel, Ethyl Acetate/Hexane Eluent)
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with varying ratios of ethyl acetate in hexane. Aim for an Rf value of 0.2-0.4 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane). Pour the slurry into the chromatography column and allow it to pack evenly under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent (like dichloromethane). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial non-polar solvent mixture. If a gradient elution is required, gradually increase the proportion of ethyl acetate in the mobile phase.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the collected fractions using TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Overcoming regioselectivity issues in Friedel-Crafts acylation of anisole
Welcome to the technical support center for the Friedel-Crafts acylation of anisole (B1667542). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, particularly concerning regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation of anisole yielding a mixture of ortho and para isomers?
The methoxy (B1213986) group (-OCH₃) of anisole is an activating, ortho-, para- directing group in electrophilic aromatic substitution.[1] This means that the incoming acyl group is directed to the positions ortho and para to the methoxy group. The formation of a mixture of isomers is therefore inherent to the reaction. However, the ratio of these isomers can be controlled.
Q2: How can I improve the selectivity for the para isomer?
Achieving high selectivity for the para isomer is often a key objective. The primary factor influencing regioselectivity is steric hindrance. The bulky acyl group experiences more steric hindrance at the ortho position, which is adjacent to the methoxy group.[1][2] Therefore, the para product is generally favored. To further enhance para selectivity, consider the following:
-
Choice of Catalyst: Bulky Lewis acid catalysts can increase steric hindrance around the ortho position.
-
Solvent Selection: The choice of solvent can influence the effective size of the catalyst-acylating agent complex and thus affect regioselectivity.[3] Non-polar solvents often favor the para isomer.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity for the thermodynamically more stable para product.[4]
Q3: My reaction yield is low. What are the common causes and solutions?
Low yields in Friedel-Crafts acylation can be attributed to several factors:
-
Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture.[2][5] Ensure all glassware is oven-dried and reagents are anhydrous. It is recommended to use a freshly opened container of the catalyst.[6]
-
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive.[5] Therefore, stoichiometric or even excess amounts of the catalyst are often necessary for the reaction to go to completion.[7]
-
Deactivated Substrate: Although anisole is an activated ring, the presence of any deactivating impurities can hinder the reaction.
-
Improper Work-up: Emulsion formation during the aqueous work-up can lead to product loss.[6] To avoid this, the reaction mixture can be poured onto a mixture of ice and concentrated HCl.[6]
Q4: Can I use substrates with hydroxyl or amine groups in Friedel-Crafts acylation?
Aromatic compounds containing hydroxyl (-OH) or amine (-NH₂) groups are generally not suitable for Friedel-Crafts acylation.[6] The lone pairs on the oxygen or nitrogen atoms coordinate with the Lewis acid catalyst, deactivating it and the aromatic ring.[6] It is advisable to protect these functional groups before performing the acylation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Regioselectivity (High ortho isomer content) | Steric hindrance is insufficient to favor the para position exclusively. | 1. Catalyst Choice: Employ a bulkier Lewis acid catalyst. 2. Solvent Optimization: Use a non-polar solvent like carbon disulfide or dichloromethane (B109758).[3][6] 3. Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C).[4] |
| Low or No Conversion | 1. Inactive Lewis acid catalyst due to moisture.[2][5] 2. Insufficient amount of catalyst.[5] 3. Deactivated aromatic substrate.[2] | 1. Ensure anhydrous conditions: flame-dry glassware and use dry solvents and fresh reagents.[4] 2. Increase the molar ratio of the Lewis acid catalyst to the substrate.[2] 3. Purify the anisole starting material. |
| Formation of Multiple Unidentified Products | 1. Polysubstitution (less common in acylation). 2. Side reactions due to impurities or harsh conditions. | 1. Use a 1:1 stoichiometry of anisole to the acylating agent. 2. Ensure the purity of all reagents and maintain controlled reaction conditions (temperature, reaction time). |
| Difficult Work-up (Emulsion Formation) | The complex between the ketone product and the Lewis acid can be difficult to break down.[6] | 1. Quench the reaction by slowly pouring the mixture onto a slurry of crushed ice and concentrated hydrochloric acid.[5][6] 2. If an emulsion persists, add a saturated solution of NaCl (brine) to help break it.[6] |
Quantitative Data Summary
The regioselectivity of the Friedel-Crafts acylation of anisole is highly dependent on the catalyst, solvent, and acylating agent used. The following table summarizes results from various studies to provide a comparative overview.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Conversion (%) | para Isomer (%) | ortho Isomer (%) | Reference |
| Mordenite (B1173385) Zeolite (SiO₂/Al₂O₃ = 110) | Acetic Anhydride (B1165640) | Acetic Acid | 150 | >99 | >99 | Not detectable | [8] |
| [CholineCl][ZnCl₂]₃ | Propionic Anhydride | None (Deep Eutectic Solvent) | 120 (Microwave) | 98 | 99 | 1 | [9] |
| ZnO | Acetyl Chloride | Solvent-free | Room Temp | 85 | Major product | - | [10] |
| H-ZSM-5 (HPW modified) | Acetic Anhydride | Anisole | 100 | ~95 | High selectivity | - | [11] |
| Cu-MOF-74 | Acetyl Chloride | Nitrobenzene | - | >80 | - | - | [12] |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Anisole with AlCl₃
This protocol describes a standard procedure for the acylation of anisole using acetyl chloride and aluminum chloride.[5]
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Acetyl chloride
-
Anisole
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Ice bath
Procedure:
-
Setup: Assemble the reaction apparatus, ensuring all glassware is thoroughly dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30 minutes.[5]
-
Reaction: Stir the mixture for an additional 10 minutes after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding ice-cold water.[13] Transfer the mixture to a separatory funnel, and extract the aqueous layer with dichloromethane.[13] The combined organic layers are then washed with a 5% aqueous NaOH solution and dried over anhydrous MgSO₄.[13]
-
Purification: The solvent is removed by evaporation, and the crude product can be purified by recrystallization or column chromatography.
Protocol for Zeolite-Catalyzed Acylation of Anisole
This protocol utilizes a reusable solid acid catalyst for a greener acylation process.[8]
Materials:
-
Mordenite zeolite catalyst
-
Anisole
-
Acetic anhydride
-
Acetic acid (solvent)
-
Reaction vessel suitable for heating
Procedure:
-
Reaction Mixture: In the reaction vessel, combine anisole (2.0 mmol), acetic anhydride (20 mmol), and the mordenite zeolite catalyst (0.50 g) in acetic acid (5 mL).[8]
-
Reaction: Stir the mixture at 150 °C. The reaction progress can be monitored by Gas Chromatography (GC).
-
Catalyst Recovery: After the reaction is complete, the catalyst can be recovered by filtration and washed with a suitable solvent like ethyl acetate.[8] The catalyst can be calcined and reused.[8]
-
Product Isolation: The product can be isolated from the filtrate after solvent removal and subsequent purification.
Visualizations
References
- 1. learncbse.in [learncbse.in]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. scirp.org [scirp.org]
- 9. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Optimizing the Reduction of 3'-Methoxyacetophenone
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to optimize the reduction of 3'-methoxyacetophenone to 1-(3-methoxyphenyl)ethanol (B1583643).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for reducing this compound?
A1: The most common and effective methods for the reduction of this compound are:
-
Sodium Borohydride (B1222165) (NaBH₄) Reduction: A widely used method due to its mildness, high chemoselectivity for ketones and aldehydes, and operational simplicity in a laboratory setting.[1][2]
-
Catalytic Hydrogenation: This method employs hydrogen gas and a metal catalyst (e.g., Palladium, Platinum, Ruthenium). It is highly efficient but requires specialized equipment like a Parr shaker.[3][4]
-
Meerwein-Ponndorf-Verley (MPV) Reduction: This is a highly chemoselective method that uses an aluminum alkoxide catalyst (like aluminum isopropoxide) and a sacrificial alcohol (typically isopropanol).[5][6] It is particularly useful when other sensitive functional groups are present.[5]
Q2: Which reducing agent is most suitable for general laboratory use?
A2: Sodium borohydride (NaBH₄) is generally the most suitable choice for standard laboratory synthesis. It is a stable, solid reagent that is easy to handle and does not reduce more stable carbonyl groups like esters or amides under normal conditions, offering excellent chemoselectivity.[1][2] In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are less selective and react violently with protic solvents.[2]
Q3: How can the progress of the reduction be monitored effectively?
A3: The most common and effective technique for monitoring the reaction's progress is Thin-Layer Chromatography (TLC) .[2][7] By spotting the reaction mixture alongside the starting material (this compound) on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot (1-(3-methoxyphenyl)ethanol). The reaction is considered complete when the starting material spot is no longer visible.[7]
Q4: What is the primary product, and what are potential impurities?
A4: The primary product of the reduction is the secondary alcohol, 1-(3-methoxyphenyl)ethanol .[8][9] Potential impurities can include unreacted starting material, boron-containing byproducts (if using NaBH₄), and solvents used during the reaction and work-up.[10]
Troubleshooting Guide
Issue 1: Incomplete or Slow Reaction
Q: My reaction is not going to completion, and TLC analysis shows significant starting material remains. What should I do?
A: An incomplete reaction can be attributed to several factors:
-
Insufficient Reducing Agent: In practice, more than the stoichiometric amount of the reducing agent is often required. For NaBH₄, it is common to use 1.2 to 2 equivalents per equivalent of ketone.[2][11]
-
Reagent Quality: Sodium borohydride can slowly decompose upon exposure to atmospheric moisture. Ensure you are using a fresh or properly stored bottle of the reagent.
-
Low Temperature: While reactions are often started at 0 °C to control the initial exothermic release, the reaction may need to be warmed to room temperature to proceed to completion.[11]
-
Reaction Time: Ensure the reaction has been allowed to stir for a sufficient duration. Continue to monitor by TLC until the starting material is consumed.[7]
Issue 2: Low Product Yield
Q: After work-up and purification, my final yield is very low. What are the common causes?
A: Low yields are often traced back to the work-up and extraction steps:
-
Inefficient Extraction: The product, 1-(3-methoxyphenyl)ethanol, must be thoroughly extracted from the aqueous layer after quenching the reaction. Use a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) and perform at least three separate extractions to maximize recovery.[12]
-
Emulsion Formation: Emulsions can form at the aqueous-organic interface during extraction, trapping the product. To break an emulsion, add a saturated solution of sodium chloride (brine) and swirl the separatory funnel gently.[10]
-
Improper Quenching: The reaction must be carefully quenched to neutralize any remaining reducing agent and to hydrolyze the intermediate alkoxide. For NaBH₄ reductions, this is typically done by the slow addition of a dilute acid (e.g., 1N HCl) or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0 °C.[11]
-
Product Loss During Purification: If purifying by column chromatography, ensure the solvent polarity is optimized via TLC to prevent the product from eluting too quickly or too slowly.[13] If recrystallizing, use a minimal amount of hot solvent to dissolve the product to ensure maximum crystal formation upon cooling.[13]
Issue 3: Purification Challenges
Q: I am having difficulty purifying the final product. It is an oil, and I cannot remove inorganic byproducts.
A: Purification of the alcohol product, especially after a NaBH₄ reduction, can present specific challenges:
-
Removal of Boron Salts: The borate (B1201080) salts formed during the work-up can be difficult to remove. An acidic work-up helps by converting them to more water-soluble boric acid.[11] A common technique to remove residual boron is to evaporate the crude product multiple times from methanol (B129727). This process forms volatile trimethyl borate ((MeO)₃B), which is removed under vacuum.[10]
-
Oily Product: 1-(3-methoxyphenyl)ethanol is often isolated as a colorless oil.[14] If crystallization is unsuccessful, silica (B1680970) gel column chromatography is the most effective method for purification. A typical eluent system to start with is a mixture of ethyl acetate and hexanes; the optimal ratio should be determined by TLC.
Comparative Data on Reduction Methods
| Method | Reagent/Catalyst | Typical Solvent | Temperature (°C) | Key Advantages | Key Disadvantages |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol[11] | 0 to 25 | Mild, selective for aldehydes/ketones, easy to handle.[1][2] | Boron waste, can react with protic solvents.[1] |
| Catalytic Hydrogenation | H₂ gas with Pd/C, PtO₂, or Raney Ni | Ethanol (B145695), Ethyl Acetate | 25 to 80 | Clean reaction, high yield, simple work-up (filtration).[3] | Requires specialized high-pressure equipment, catalyst can be pyrophoric.[3] |
| Meerwein-Ponndorf-Verley | Al(O-i-Pr)₃ | Isopropanol[15] | ~82 (Reflux) | Highly chemoselective, reversible, mild conditions.[5][16] | Can be slow, requires stoichiometric catalyst, equilibrium driven.[15] |
Experimental Protocols
Protocol: Reduction of this compound with Sodium Borohydride
This protocol provides a standard procedure for the reduction on a laboratory scale.
-
Reaction Setup:
-
In a round-bottomed flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol or ethanol (approx. 0.25 M concentration).[2]
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Addition of Reducing Agent:
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed (typically 1-2 hours).[2]
-
-
Work-up:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Slowly and carefully quench the reaction by adding 1N HCl dropwise until the bubbling ceases and the solution is slightly acidic (pH ~6).[11]
-
Remove most of the solvent (methanol/ethanol) using a rotary evaporator.
-
-
Extraction:
-
To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL for a small-scale reaction).[12]
-
Combine the organic layers, wash with saturated brine solution (1 x 25 mL) to help remove water and break any emulsions, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).[12]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution by rotary evaporation to yield the crude product, which is often a colorless oil.
-
Purify the crude oil by silica gel column chromatography, using an eluent system determined by prior TLC analysis (e.g., starting with 9:1 Hexane:Ethyl Acetate).[14]
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain pure 1-(3-methoxyphenyl)ethanol.
-
Visual Diagrams
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9 [chemicalbook.com]
- 9. 1-(3-Methoxyphenyl)ethanol | 23308-82-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 16. grokipedia.com [grokipedia.com]
Technical Support Center: Troubleshooting 3'-Methoxyacetophenone Reactions
Welcome to the technical support center for 3'-Methoxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during reactions with this versatile ketone.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity characteristics of this compound?
This compound is an aromatic ketone. The carbonyl group's oxygen is nucleophilic, while the carbonyl carbon is electrophilic. The alpha-protons on the methyl group are acidic (pKa ≈ 18-19) and can be removed by a base to form an enolate, which is a key reactive intermediate in many reactions. The methoxy (B1213986) group at the meta-position has a moderate electron-donating effect through resonance and a weak electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring and the carbonyl group.
Q2: How does the 3'-methoxy group affect the reactivity of the carbonyl group?
The meta-positioned methoxy group does not directly participate in resonance with the carbonyl group. Its primary electronic influence is a weak electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the carbonyl carbon compared to an unsubstituted acetophenone. However, this effect is generally minor and does not significantly alter the fundamental reactivity of the ketone.
Q3: What are the most common reactions where this compound is used as a starting material?
This compound is a versatile building block used in a variety of organic syntheses.[1] Common reactions include:
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Aldol Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated ketones (chalcones).
-
Grignard Reaction: Addition of organomagnesium halides to the carbonyl group to form tertiary alcohols.
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Reductive Amination: Conversion of the carbonyl group into an amine via an imine intermediate.[2][3]
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Wittig Reaction: Reaction with a phosphonium (B103445) ylide to form an alkene.
-
Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds to yield α,β-unsaturated products.
-
Cross-Coupling Reactions: While less common for the ketone itself, derivatives of this compound (e.g., halo-substituted versions) can participate in reactions like Suzuki, Heck, and Buchwald-Hartwig aminations.[4][5][6]
Q4: I am having trouble purifying my product from a reaction involving this compound. What are some common impurities?
Common impurities include unreacted this compound, byproducts from side reactions (such as self-condensation or over-reaction), and residual reagents or catalysts. Purification can often be achieved through recrystallization or column chromatography.
Troubleshooting Guide: Low Conversion Rates
This section provides detailed troubleshooting guides for common reactions involving this compound where low conversion rates are a primary concern.
Aldol Condensation
The Aldol condensation of this compound with an aldehyde (e.g., benzaldehyde) is a common method for synthesizing chalcones. Low conversion can stem from several factors.
Caption: Troubleshooting logic for low conversion in Aldol condensation.
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) | Condition C (High Yield) |
| Base | Na2CO3 | NaOH | KOH |
| Solvent | Ethanol (B145695) | Ethanol/Water | Methanol |
| Temperature | Room Temperature | 50 °C | Reflux |
| Reaction Time | 24 hours | 12 hours | 4 hours |
| Typical Yield | < 30% | 50-70% | > 80% |
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To a solution of this compound (1.0 eq) in ethanol, add benzaldehyde (B42025) (1.05 eq).
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Slowly add an aqueous solution of sodium hydroxide (B78521) (2.0 eq) to the mixture with stirring.
-
Continue stirring at room temperature for 2-4 hours or until a precipitate forms. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
If no precipitate forms, gently heat the mixture to 40-50°C for 1-2 hours.
-
Cool the reaction mixture in an ice bath to complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone.
Grignard Reaction
The addition of a Grignard reagent (e.g., methylmagnesium bromide) to this compound yields a tertiary alcohol. Low conversion is often due to issues with the Grignard reagent itself or competing side reactions.
Caption: Troubleshooting logic for low conversion in Grignard reactions.
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) |
| Solvent | Diethyl Ether (not anhydrous) | Anhydrous Diethyl Ether or THF |
| Atmosphere | Air | Nitrogen or Argon |
| Grignard Reagent | Old, untitrated | Freshly prepared or titrated |
| Temperature | Room temperature addition | 0 °C to room temperature |
| Typical Yield | < 20% | 60-80% |
-
Prepare a solution of phenylmagnesium bromide in anhydrous diethyl ether.
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution of this compound to 0°C using an ice bath.
-
Slowly add the Grignard reagent (1.2 eq) to the ketone solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reductive Amination
Reductive amination converts this compound into a secondary or tertiary amine in the presence of an amine and a reducing agent. Low yields can result from inefficient imine formation or reduction.
Caption: Troubleshooting logic for low conversion in reductive amination.
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) |
| Reducing Agent | NaBH4 (added at the start) | NaBH(OAc)3 or NaBH3CN |
| Solvent | Methanol | 1,2-Dichloroethane (DCE) or THF |
| pH Control | No pH control | Acetic acid catalyst (pH 4-6) |
| Procedure | One-pot | One-pot or two-step (imine formation then reduction) |
| Typical Yield | < 40% | 70-90% |
-
To a solution of this compound (1.0 eq) and aniline (B41778) (1.1 eq) in 1,2-dichloroethane, add acetic acid (1.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture.[3]
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Wittig Reaction
The Wittig reaction converts the carbonyl group of this compound into a carbon-carbon double bond using a phosphonium ylide. Low conversion can be due to an inactive ylide or steric hindrance.
Caption: Troubleshooting logic for low conversion in Wittig reactions.
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) |
| Ylide Type | Stabilized (e.g., Ph3P=CHCO2Et) | Non-stabilized (e.g., Ph3P=CH2) |
| Base | Weak base (e.g., K2CO3) | Strong base (e.g., n-BuLi, NaH) |
| Solvent | Protic solvent | Anhydrous THF or DMSO |
| Temperature | Room Temperature | 0 °C to reflux |
| Typical Yield | < 20% (with stabilized ylide) | 50-80% (with non-stabilized ylide) |
-
In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0°C and add n-butyllithium (1.1 eq) dropwise. The formation of the ylide is indicated by a color change.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution to 0°C and slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine (B44618) oxide.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of this compound with a compound containing an active methylene group, such as malononitrile (B47326), catalyzed by a weak base.
Caption: Troubleshooting logic for low conversion in Knoevenagel condensation.
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) |
| Catalyst | Triethylamine | Piperidine or Ammonium Acetate |
| Solvent | Ethanol | Toluene (B28343) or Benzene |
| Water Removal | None | Dean-Stark trap |
| Temperature | Room Temperature | Reflux |
| Typical Yield | < 30% | 60-85% |
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of ammonium acetate (0.1 eq) in toluene.
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Continue the reaction until no more water is collected or TLC analysis indicates the consumption of the starting material (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by recrystallization or column chromatography.
References
- 1. quora.com [quora.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Removal of unreacted starting materials from 3'-Methoxyacetophenone product
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of unreacted starting materials from the 3'-Methoxyacetophenone product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical this compound synthesis?
The most common impurities will depend on the synthetic route employed. A frequent method for synthesizing this compound is the Grignard reaction between 3-anisaldehyde and a methylating agent like methylmagnesium bromide. In this case, the primary impurity of concern is unreacted 3-anisaldehyde. Other potential impurities can include byproducts from the Grignard reaction and residual reagents from the workup. If a Friedel-Crafts acylation is used, isomeric byproducts could be present.
Q2: How can I quickly assess the purity of my crude this compound?
Thin-Layer Chromatography (TLC) is an effective and rapid method to assess the purity of your product. By spotting the crude product, the starting material (e.g., 3-anisaldehyde), and a co-spot (a mixture of the crude product and starting material) on the same TLC plate, you can visualize the presence of unreacted starting materials and other impurities. A pure product should ideally show a single spot.
Q3: My crude product is an oil. Can I still use recrystallization?
If your crude this compound is an oil, it may be due to the presence of impurities that depress the melting point. It is possible that upon purification, the product will solidify. You can attempt to purify a small portion of the oil by column chromatography. If the purified product is a solid at room temperature, then recrystallization can be developed as a suitable purification method. If the pure product is a liquid, then distillation or column chromatography are the recommended purification methods.
Q4: I see a spot on my TLC with a very similar Rf to my product. What should I do?
If an impurity has a very similar Rf value to your product, separation by column chromatography will be challenging. You can try to optimize the TLC solvent system to achieve better separation. Experiment with solvent mixtures of varying polarities. Sometimes, using a different solvent system altogether (e.g., toluene/ethyl acetate (B1210297) instead of hexane (B92381)/ethyl acetate) can improve separation. If separation is still not optimal, preparative HPLC may be required for high-purity samples.
Q5: After purification, my this compound is a pale yellow liquid. Is this normal?
Pure this compound is typically described as a clear, colorless to pale yellow liquid.[1] A pale yellow color is generally acceptable. However, a significant yellow or brownish tint may indicate the presence of colored impurities. These can sometimes be removed by treating a solution of the product with activated carbon before a final filtration or distillation.[2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oily residue forms instead of crystals. | The solvent may be too nonpolar, or the solution is supersaturated with impurities. | Try a different solvent system. Add a small amount of a more polar co-solvent. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[2] |
| No crystals form upon cooling. | Too much solvent was used, creating a solution that is not saturated. The cooling process was too rapid. | Evaporate some of the solvent to concentrate the solution and then allow it to cool slowly again. Ensure the initial amount of hot solvent used was the minimum required for dissolution. |
| Low recovery of purified product. | The product has significant solubility in the cold solvent. Too much solvent was used during the initial dissolution. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary for dissolution. The filtrate can be concentrated to recover a second crop of crystals.[2] |
| Product is still impure after recrystallization. | The chosen solvent is not effective at separating the specific impurities. Impurities may have co-crystallized with the product. | Perform a second recrystallization using a different solvent system. Ensure the crystals are washed with a small amount of cold, fresh solvent after filtration to remove residual mother liquor. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of product and starting material. | The eluent system has incorrect polarity. | Optimize the eluent system using TLC before running the column. A good starting point for moderately polar compounds is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a clear separation between the spots of the product and the starting material.[2] |
| The product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[2] |
| Broad or tailing peaks. | The column may be overloaded with the crude product. The sample was not loaded onto the column in a concentrated band. | Use a larger column or load less sample. Dissolve the crude product in a minimal amount of the eluent or a volatile solvent before loading it onto the column.[2] |
| Cracking of the silica (B1680970) gel bed. | The column was allowed to run dry. | Always ensure the top of the silica gel bed is covered with the eluent.[2] |
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 150.17 | 239-241 |
| 3-Anisaldehyde | 136.15 | 230 |
Note: The close boiling points of this compound and a potential starting material, 3-anisaldehyde, suggest that purification by simple distillation may be inefficient.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of the crude product mixture.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution on a silica gel TLC plate alongside the starting material(s).
-
Develop the plate using a mixture of hexane and ethyl acetate. A good starting ratio is 4:1 (hexane:ethyl acetate).
-
Visualize the plate under UV light. The ideal solvent system will give the this compound product an Rf value of approximately 0.3-0.4 and show good separation from the starting material and any byproducts. Adjust the solvent ratio as needed to achieve this.
-
-
Column Preparation:
-
Select an appropriately sized flash chromatography column based on the amount of crude material. A general rule is to use about 50-100 g of silica gel for every 1 g of crude product.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized solvent system.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate).
-
Collect the eluate in a series of fractions.
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
The choice of recrystallization solvent is crucial and may require small-scale trials to identify the optimal system. Based on the properties of similar compounds, a mixed solvent system is a good starting point.
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of different solvents or solvent mixtures to each tube (e.g., ethanol/water, hexane/ethyl acetate, isopropanol).
-
Heat the test tubes to determine if the compound dissolves when hot and precipitates upon cooling. The ideal solvent will dissolve the product when hot but not at room temperature.
-
-
Dissolution:
-
In an Erlenmeyer flask, add the crude this compound.
-
Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is fully dissolved.
-
-
Decolorization (Optional):
-
If the solution is highly colored, add a small amount of activated carbon to the hot solution and swirl for a few minutes.[2]
-
-
Hot Filtration (if necessary):
-
If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals, for example, in a vacuum oven, to a constant weight.
-
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification method selection.
References
Preventing byproduct formation in 3'-Methoxyacetophenone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3'-Methoxyacetophenone. The primary focus is on preventing and minimizing byproduct formation during Friedel-Crafts acylation of anisole (B1667542).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the main challenges?
A1: The most prevalent method for synthesizing methoxyacetophenone isomers is the Friedel-Crafts acylation of anisole with an acylating agent like acetyl chloride or acetic anhydride (B1165640), catalyzed by a Lewis acid (e.g., AlCl₃).[1] The primary challenge is controlling the regioselectivity. The methoxy (B1213986) group (-OCH₃) on the anisole ring is a strong activating group and an ortho, para-director.[1][2] Consequently, the reaction overwhelmingly favors the formation of 4'-methoxyacetophenone (B371526) (para isomer) and, to a lesser extent, 2'-methoxyacetophenone (B1218423) (ortho isomer), making the desired this compound (meta isomer) a minor byproduct.[3]
Q2: What are the primary byproducts I should expect during the Friedel-Crafts acylation of anisole?
A2: The main byproducts are positional isomers. Given the directing effect of the methoxy group, you should expect:
-
4'-Methoxyacetophenone (para-isomer): This is typically the major product of the reaction.[1][3]
-
2'-Methoxyacetophenone (ortho-isomer): Formed in smaller quantities compared to the para-isomer, partly due to steric hindrance.[2]
-
Demethylation Products: Strong Lewis acids, particularly aluminum chloride, can catalyze the cleavage of the methyl ether, leading to the formation of hydroxyacetophenone isomers.[4]
-
Polysubstituted Products: While the acyl group is deactivating, preventing a second acylation is generally effective. However, under harsh conditions or with highly activated substrates, diacylation can occur.[5]
Q3: Why is it so difficult to synthesize the 3'- (meta) isomer via Friedel-Crafts acylation of anisole?
A3: The difficulty lies in the electronic nature of the methoxy substituent. The oxygen atom's lone pairs donate electron density into the benzene (B151609) ring through resonance, stabilizing the carbocation intermediates (arenium ions) formed during electrophilic attack.[6] This stabilization is most effective when the electrophile adds to the ortho or para positions, as the positive charge can be delocalized onto the oxygen atom. The intermediate for meta attack lacks this crucial resonance stabilization, resulting in a much higher activation energy and a significantly slower reaction rate for the formation of the meta product.[7]
Troubleshooting Guide
Problem 1: My product is almost exclusively 4'-methoxyacetophenone. How can I increase the yield of the 3'-isomer?
-
Cause: This is the expected outcome of a standard Friedel-Crafts acylation of anisole due to the powerful ortho, para-directing effect of the methoxy group.[3] Under typical conditions with strong Lewis acids like AlCl₃, the para product can constitute over 90% of the isomer mixture.[3]
-
Solution Strategy:
-
Modify the Catalyst: Traditional strong Lewis acids (AlCl₃, FeCl₃) strongly favor the thermodynamically stable para product. Consider using milder or bulkier Lewis acids (e.g., ZnCl₂, TiCl₄, zeolites) or solid acid catalysts, which may slightly alter the isomer distribution, although the para isomer will likely still predominate.[4][8]
-
Adjust Reaction Conditions: Lowering the reaction temperature may favor the kinetic product distribution, which can sometimes differ from the thermodynamic distribution. However, this effect is often minimal for this specific reaction.
-
Consider Alternative Synthetic Routes: Direct acylation of anisole is not an efficient method for producing the 3'-isomer. A more effective strategy involves using a starting material with a meta-directing group that can later be converted to a methoxy group, or starting with a compound that already has the desired 1,3-substitution pattern.
-
Problem 2: I'm observing significant amounts of 3-hydroxyacetophenone in my product mixture.
-
Cause: The Lewis acid catalyst, especially AlCl₃, is cleaving the methyl ether bond of the anisole starting material or the product.[4] This is more likely to occur at higher temperatures or with prolonged reaction times.
-
Solution Strategy:
-
Use a Milder Catalyst: Switch from AlCl₃ to a Lewis acid that is less prone to causing ether cleavage, such as ZnCl₂, Sc(OTf)₃, or certain solid acid catalysts.[4][9]
-
Lower the Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 0-5 °C during addition).[5]
-
Reduce Reaction Time: Monitor the reaction closely (e.g., by GC or TLC) and quench it as soon as the starting material is consumed to avoid prolonged exposure to the strong acid.
-
Quantitative Data Summary
The following table summarizes the typical isomer distribution for the Friedel-Crafts acylation of anisole under standard conditions.
| Isomer | Position | Typical Yield Distribution | Reference |
| 4'-Methoxyacetophenone | para | 90 - 95% | [3] |
| 2'-Methoxyacetophenone | ortho | 5 - 10% | [3] |
| This compound | meta | 0 - 5% | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4'-Methoxyacetophenone (Standard Protocol)
This protocol describes a representative Friedel-Crafts acylation that yields the para-isomer as the major product.[5]
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride tube or bubbler), add anisole (1.0 eq) and a suitable solvent such as dichloromethane (B109758) (DCM) or nitrobenzene.
-
Catalyst Addition: Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.1 - 1.5 eq). The mixture will form a suspension.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise from the dropping funnel, ensuring the internal temperature is maintained between 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours or until TLC/GC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and very slowly pour it onto a stirred mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic process.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to isolate the 4'-methoxyacetophenone.
Visualizations
Caption: Reaction pathways in Friedel-Crafts acylation of anisole.
Caption: Troubleshooting logic for byproduct formation.
References
- 1. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 8. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Scaling Up the Synthesis of 3'-Methoxyacetophenone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 3'-Methoxyacetophenone, with a focus on scaling up the process from a laboratory setting to a pilot plant.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent laboratory method is the Friedel-Crafts acylation of anisole (B1667542) with an acylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2] This electrophilic aromatic substitution reaction is favored for its relatively straightforward procedure and good yields at the lab scale.[2]
Q2: What are the primary isomers formed during the Friedel-Crafts acylation of anisole, and how can I control the regioselectivity?
A2: The acylation of anisole typically yields a mixture of ortho-, meta-, and para-methoxyacetophenone. The methoxy (B1213986) group is an ortho-para directing group, meaning 2'-methoxyacetophenone (B1218423) and 4'-methoxyacetophenone (B371526) are the major products.[2] The formation of the desired this compound (meta-isomer) is generally minor under standard Friedel-Crafts conditions. Achieving meta-selectivity often requires alternative synthetic strategies or more advanced catalytic systems. For the purpose of this guide, we will focus on the common isomers formed and their separation.
Q3: My lab-scale reaction is complete, but I'm having trouble isolating the product. What are common work-up issues?
A3: A frequent issue during work-up is the formation of a stable emulsion, often due to the presence of aluminum salts from the catalyst.[3] To resolve this, the reaction mixture should be slowly and carefully added to a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[4][5] This helps to break down the complex formed between the ketone product and the aluminum chloride catalyst and to dissolve the aluminum salts.[3]
Q4: I am considering replacing aluminum chloride in my synthesis. What are some greener or more manageable alternatives?
A4: Due to the hazardous nature and stoichiometric requirements of AlCl₃, several alternative catalysts are being explored. These include solid acid catalysts like zeolites (e.g., H-Beta, H-ZSM-5), which are reusable and can offer improved selectivity, and metal triflates.[6][7] For instance, silicotungstic acid modified ZIF-8 has shown high conversion of anisole with good selectivity.[8] Zinc oxide (ZnO) has also been reported as an inexpensive and non-toxic catalyst for Friedel-Crafts acylation at room temperature.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound at both laboratory and pilot plant scales.
Issue 1: Low or No Product Yield
| Scale | Possible Cause | Troubleshooting & Optimization |
| Lab | Catalyst Inactivity: Aluminum chloride is highly sensitive to moisture. | Ensure all glassware is oven-dried, and use anhydrous solvents and fresh, properly stored AlCl₃.[4] |
| Insufficient Catalyst: The ketone product forms a complex with AlCl₃, requiring at least a stoichiometric amount. | Use at least 1.1 equivalents of AlCl₃ relative to the acylating agent.[3] | |
| Deactivated Aromatic Ring: The presence of electron-withdrawing groups on the anisole ring can hinder the reaction. | Friedel-Crafts acylation is not suitable for strongly deactivated rings.[9] | |
| Pilot Plant | Poor Mixing: Inadequate agitation in a larger reactor can lead to localized "hot spots" and incomplete reaction. | Ensure the reactor is equipped with an appropriate agitator (e.g., turbine or pitched blade) to maintain homogeneity. The mixing efficiency should be validated at the pilot scale. |
| Inefficient Heat Transfer: The exothermic nature of the reaction can be difficult to control at a larger scale, potentially leading to side reactions or decomposition. | The pilot reactor must have an efficient cooling system (e.g., jacketed vessel, cooling coils). Monitor the internal temperature closely and control the rate of addition of reactants to manage the exotherm.[10][11] | |
| Impure Raw Materials: Impurities in anisole or the acylating agent can interfere with the reaction on a larger scale. | Perform quality control checks on all raw materials before use in the pilot plant. |
Issue 2: Formation of Multiple Products/Byproducts
| Scale | Possible Cause | Troubleshooting & Optimization |
| Lab | Polysubstitution: Although less common than in alkylation, a second acyl group can add to the ring, especially at higher temperatures. | Maintain a controlled reaction temperature, often starting at 0°C and allowing it to slowly warm to room temperature.[4] Use a stoichiometry of approximately 1:1 for anisole and the acylating agent.[3] |
| Isomer Formation: Formation of ortho- and para-isomers is common. | Optimize reaction conditions (temperature, solvent) to influence isomer ratios, although separation will likely be necessary. | |
| Pilot Plant | Temperature Gradients: Uneven temperature distribution in the reactor can lead to the formation of different isomer ratios and byproducts. | Ensure efficient mixing and heat removal to maintain a uniform temperature profile throughout the reactor.[10] |
| Extended Reaction Times: Longer processing times at the pilot scale can sometimes lead to side reactions. | Optimize the reaction time based on in-process monitoring (e.g., HPLC, GC) to stop the reaction at the optimal point. |
Experimental Protocols
Laboratory-Scale Synthesis of Methoxyacetophenones
This protocol describes a general procedure for the Friedel-Crafts acylation of anisole.
Materials:
-
Anisole (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous aluminum chloride (1.2 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid
-
5% Sodium hydroxide (B78521) solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride in anhydrous DCM.
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Acylating Agent Addition: Slowly add acetyl chloride to the stirred suspension.
-
Substrate Addition: Dissolve anisole in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0°C over 30 minutes.[4]
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with 5% sodium hydroxide solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product, a mixture of isomers, can be purified by column chromatography or fractional distillation.
Pilot Plant-Scale Synthesis of Methoxyacetophenones: Key Considerations
Scaling up the synthesis of methoxyacetophenones to a pilot plant requires careful consideration of several factors beyond a simple multiplication of lab-scale quantities.
Equipment:
-
A glass-lined or stainless steel jacketed reactor equipped with an appropriate agitator, temperature probes, and a pressure relief system.
-
A controlled dosing system for the addition of reactants.
-
A quench tank containing a mixture of ice and hydrochloric acid.
-
Downstream processing equipment for extraction, washing, distillation, and crystallization.
Procedure Outline:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Solvent and Catalyst Charging: Charge the reactor with anhydrous dichloromethane and anhydrous aluminum chloride. Agitation should be started to ensure a good suspension.
-
Cooling: Cool the reactor contents to the desired starting temperature (e.g., 0-5°C) using the jacket cooling system.
-
Controlled Addition of Reactants: The acylating agent (e.g., acetyl chloride) and anisole are typically added subsurface via dip tubes at a controlled rate to manage the exothermic reaction. The addition rate should be determined based on the reactor's heat removal capacity.[10][11]
-
Reaction Monitoring: Monitor the reaction progress using in-process analytical techniques (e.g., HPLC, GC) to determine the endpoint.
-
Quenching: The reaction mixture is transferred to a quench tank containing a stirred mixture of ice and hydrochloric acid. This transfer should be done carefully to control the release of HCl gas.
-
Downstream Processing: The quenched mixture is then subjected to phase separation, extraction, washing, and purification (e.g., fractional distillation under vacuum) to isolate the desired methoxyacetophenone isomers.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot Plant-Scale Parameters
| Parameter | Laboratory Scale | Pilot Plant Scale | Key Considerations for Scale-Up |
| Batch Size | 1-100 g | 10-100 kg | Heat and mass transfer limitations become significant. |
| Reactor | Glass flask | Glass-lined or stainless steel reactor | Material compatibility and heat transfer efficiency are critical. |
| Agitation | Magnetic stirrer | Mechanical agitator (e.g., turbine, pitched blade) | Ensuring homogeneity is crucial to avoid localized reactions and hot spots. |
| Heat Control | Ice bath | Jacketed vessel, cooling coils | The surface area-to-volume ratio decreases, making heat removal more challenging.[11] |
| Reactant Addition | Dropping funnel | Metering pumps, controlled flow rate | Precise control is needed to manage the exotherm.[10] |
| Work-up | Separatory funnel | Quench tank, decanters | Handling of larger volumes of acidic and organic waste. |
| Purification | Column chromatography, simple distillation | Fractional distillation, crystallization | Efficiency and throughput of the purification method are important. |
Table 2: Typical Reaction Conditions and Yields (Literature Data)
| Scale | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Lab | Acetic Anhydride | AlCl₃ | Anisole (reactant & solvent) | Reflux | - | 85.7 (p-isomer) | [2] |
| Lab | Acetic Anhydride | H-ZSM-5 | Anisole (reactant & solvent) | 100 | 2 | ~85 (p-isomer) | [6] |
| Lab | Acetyl Chloride | AlCl₃ | Dichloromethane | 0 to RT | 3-5 | - | [4] |
Note: Yields are often reported for the major para-isomer (4'-methoxyacetophenone). The yield of this compound is typically lower.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound at laboratory and pilot plant scales.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. condor.depaul.edu [condor.depaul.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. amarequip.com [amarequip.com]
- 11. helgroup.com [helgroup.com]
Analytical methods for detecting impurities in 3'-Methoxyacetophenone
Welcome to the technical support center for analytical methods related to 3'-Methoxyacetophenone. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately detecting and quantifying impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting impurities in this compound?
A1: The most frequently utilized techniques for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS).[1][2] HPLC is ideal for a broad range of impurities, including non-volatile ones, while GC is excellent for volatile impurities and isomer separation.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the structural elucidation and quantification of unknown impurities.[4][5]
Q2: What are the typical impurities I should expect to find in a this compound sample?
A2: Impurities can originate from the synthetic route or degradation. Common impurities may include:
-
Positional Isomers: 2'-Methoxyacetophenone and 4'-Methoxyacetophenone are common process-related impurities that can be challenging to separate.[6]
-
Starting Materials: Unreacted precursors such as 3-methoxyphenol (B1666288) (m-guaiacol) or guaiacol (B22219) acetate (B1210297) may be present.[6]
-
By-products: Demethylated products (e.g., 3'-hydroxyacetophenone) can form if harsh conditions are used during synthesis.[6]
-
Residual Solvents: Solvents used during synthesis and purification may remain in the final product.[1]
Q3: How can I differentiate between the positional isomers of Methoxyacetophenone using analytical techniques?
A3: Differentiating between 3'-, 4'-, and 2'-Methoxyacetophenone requires high-resolution techniques.
-
Chromatography (HPLC/GC): A well-developed chromatographic method can separate these isomers based on subtle differences in their polarity and volatility, resulting in distinct retention times.[3]
-
Spectroscopy (NMR): ¹H NMR spectroscopy is particularly effective. The substitution pattern on the aromatic ring leads to unique chemical shifts and splitting patterns for the aromatic protons, allowing for unequivocal identification of each isomer.[7][8]
Q4: My this compound solution has developed a yellow tint. What could this indicate?
A4: A color change, such as developing a yellow tint, may suggest degradation of the compound. Phenolic compounds, or related structures, can oxidize over time to form colored species like quinone-type structures.[9] It is recommended to prepare fresh solutions and store both solid material and solutions in a cool, dark place to minimize degradation.[9]
Troubleshooting Guides
HPLC Analysis
Issue 1: Poor peak shape (tailing or fronting) for the main this compound peak.
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the concentration of the sample being injected. |
| Inappropriate Mobile Phase pH | For acidic or basic impurities, adjust the mobile phase pH with a buffer (e.g., 0.1% formic or phosphoric acid) to suppress ionization and improve peak shape.[10] |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If the problem persists, the column may need to be replaced. |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase composition to avoid peak distortion.[3] |
Issue 2: An unknown peak is co-eluting with my main peak.
| Potential Cause | Recommended Solution |
| Insufficient Chromatographic Resolution | Modify the mobile phase gradient (make it shallower) or switch to a different column stationary phase (e.g., Phenyl-Hexyl instead of C18) to alter selectivity. |
| Impurity Present | Utilize a photodiode array (PDA) detector to check the peak purity. If the peak is impure, further method development is needed for separation. Coupling the HPLC to a mass spectrometer (LC-MS) can help identify the co-eluting impurity.[2] |
GC-MS Analysis
Issue 3: I am seeing low sensitivity or no peak for this compound.
| Potential Cause | Recommended Solution |
| Improper Inlet Temperature | Ensure the inlet temperature is high enough to ensure complete volatilization (e.g., 250 °C) but not so high as to cause thermal degradation. |
| Active Sites in the GC System | Active sites in the inlet liner or column can adsorb the analyte. Use a deactivated liner and perform system maintenance. For highly polar impurities, derivatization may be required to increase volatility.[11] |
| MS Source Contamination | A dirty ion source can significantly reduce sensitivity. Perform routine MS source cleaning according to the manufacturer's instructions. |
Quantitative Data Summary
The following tables provide typical parameters for the analysis of Methoxyacetophenone isomers. Note that exact values may vary based on the specific instrumentation and laboratory conditions.
Table 1: Typical HPLC Method Parameters
| Parameter | Condition |
| HPLC System | Standard system with UV or PDA detector |
| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm)[3] |
| Mobile Phase A | Water with 0.1% Formic Acid[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[3] |
| Gradient | Start at 10-20% B, increase to 90-100% B over 20-30 minutes[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm or 275 nm[3][10] |
| Injection Volume | 10 µL |
Table 2: Typical GC-MS Method Parameters
| Parameter | Condition |
| GC System | Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Column | Capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)[3] |
| Carrier Gas | Helium or Nitrogen at a constant flow rate[3] |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |
| MS Ion Source | Electron Ionization (EI) at 70 eV[8] |
| Mass Range | 50-300 m/z |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol outlines a general method for separating this compound from its potential impurities.
-
Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Degas both solutions by sonicating for 15 minutes.[10]
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase (e.g., 50:50 A:B) to create a stock solution of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC System Setup: Set up the HPLC system according to the conditions outlined in Table 1. Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject a blank (mobile phase), followed by the standard and sample solutions.
-
Data Processing: Integrate all peaks in the chromatogram. Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks. Identify impurities by comparing their retention times to known impurity standards.
Protocol 2: GC-MS Method for Impurity Identification
This protocol is suitable for identifying volatile impurities and isomers.
-
Sample Preparation: Prepare a solution of the this compound sample in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1 mg/mL.
-
GC-MS System Setup: Configure the GC-MS system using the parameters described in Table 2.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Acquisition: Acquire data in full scan mode over the specified mass range.
-
Data Analysis: Identify the main peak of this compound by its retention time and mass spectrum (Expected molecular ion M+ at m/z 150, and key fragments at m/z 135 and 107).[12] Analyze the mass spectra of other peaks and compare them against a spectral library (e.g., NIST) to tentatively identify impurities.
Visualizations
Caption: General experimental workflow for impurity analysis.
Caption: Troubleshooting logic for an unexpected HPLC peak.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. iajps.com [iajps.com]
- 3. benchchem.com [benchchem.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 3-Methoxyacetophenone | C9H10O2 | CID 11460 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Nucleophilic Addition Reactivity: 3'-Methoxyacetophenone vs. 4'-Methoxyacetophenone
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between structural isomers is paramount for predictable and efficient synthesis. This guide provides an objective comparison of the nucleophilic addition reactivity of 3'-methoxyacetophenone and 4'-methoxyacetophenone (B371526), supported by theoretical principles and experimental data.
The position of the methoxy (B1213986) substituent on the aromatic ring of acetophenone (B1666503) significantly influences the electrophilicity of the carbonyl carbon, thereby altering its reactivity towards nucleophiles. This difference is primarily governed by the interplay of inductive and resonance effects. In 4'-methoxyacetophenone, the para-methoxy group exerts a strong electron-donating resonance effect, which delocalizes electron density into the aromatic ring and onto the carbonyl group. This effect deactivates the carbonyl carbon towards nucleophilic attack. Conversely, in this compound, the meta-positioned methoxy group primarily exerts an electron-withdrawing inductive effect, with a negligible resonance effect on the carbonyl carbon. This inductive withdrawal of electron density enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic addition. Consequently, this compound is generally more reactive towards nucleophilic addition than 4'-methoxyacetophenone.
Electronic Effects Governing Reactivity
The differing reactivity of the two isomers can be explained by the electronic effects of the methoxy group at the meta and para positions.
-
4'-Methoxyacetophenone (Para Isomer): The methoxy group is in a position where its lone pair of electrons can participate in resonance with the carbonyl group. This electron-donating resonance effect (+R) is stronger than its electron-withdrawing inductive effect (-I), leading to an overall deactivation of the carbonyl group for nucleophilic attack. The increased electron density on the carbonyl carbon reduces its electrophilicity.
-
This compound (Meta Isomer): Due to its meta position, the methoxy group cannot directly participate in resonance with the carbonyl group. Therefore, its primary influence is the electron-withdrawing inductive effect (-I), which pulls electron density away from the aromatic ring and, to a lesser extent, from the carbonyl carbon. This makes the carbonyl carbon more electron-deficient and thus more reactive towards nucleophiles.
dot
Caption: Electronic effects of the methoxy group on the reactivity of acetophenone isomers.
Experimental Data Summary
| Reaction Type | Nucleophile | General Observation | Expected Outcome |
| Hydride Reduction | BH₄⁻ (from NaBH₄) | Electron-withdrawing groups accelerate the reaction. | This compound reacts faster. |
| Grignard Reaction | R-MgX | Electron-withdrawing groups increase the rate of addition. | This compound reacts faster. |
| Cyanohydrin Formation | CN⁻ | Electron-withdrawing groups favor the formation of the cyanohydrin. | This compound has a more favorable equilibrium constant. |
Experimental Protocols
A representative experimental protocol for comparing the reactivity of the two isomers via sodium borohydride (B1222165) reduction is provided below. This experiment can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the relative rates of disappearance of the starting materials.
Protocol: Competitive Reduction of this compound and 4'-Methoxyacetophenone with Sodium Borohydride
1. Materials:
-
This compound
-
4'-Methoxyacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
TLC plates (silica gel)
-
Developing solvent (e.g., 3:1 Hexane:Ethyl Acetate)
-
UV lamp
2. Procedure:
-
Prepare a standard solution containing equimolar amounts (e.g., 0.1 M) of both this compound and 4'-methoxyacetophenone in methanol in a round-bottom flask.
-
Take an initial sample (t=0) for TLC or GC analysis.
-
Cool the solution to 0°C in an ice bath.
-
Add a limiting amount of sodium borohydride (e.g., 0.25 equivalents relative to the total ketones) to the stirred solution.
-
Take aliquots of the reaction mixture at regular time intervals (e.g., 5, 15, 30, and 60 minutes).
-
Quench each aliquot by adding a few drops of acetone (B3395972) to consume any unreacted sodium borohydride.
-
Spot the t=0 sample and the quenched aliquots on a TLC plate.
-
Develop the TLC plate in the chosen solvent system and visualize the spots under a UV lamp.
-
The relative intensity of the starting material spots at different time points will indicate the relative rate of reaction. The spot corresponding to this compound is expected to diminish faster than that of 4'-methoxyacetophenone.
-
For a more quantitative analysis, the aliquots can be analyzed by GC to determine the concentration of each reactant over time.
dot
Caption: Workflow for the competitive reduction experiment.
Conclusion
The electronic properties of the methoxy substituent dictate the reactivity of 3'- and 4'-methoxyacetophenone towards nucleophilic addition. The meta-isomer, this compound, is more reactive due to the dominant electron-withdrawing inductive effect of the methoxy group, which enhances the electrophilicity of the carbonyl carbon. In contrast, the para-isomer, 4'-methoxyacetophenone, is less reactive because of the strong electron-donating resonance effect that deactivates the carbonyl group. This understanding is crucial for selecting appropriate reaction conditions and predicting outcomes in synthetic organic chemistry and drug development.
Comparative analysis of different synthetic routes to 3'-Methoxyacetophenone
A Comparative Guide to the Synthesis of 3'-Methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This compound is a valuable intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals and other fine chemicals.[1] The selection of an appropriate synthetic route is crucial for efficiency, scalability, and cost-effectiveness. This guide provides a comparative analysis of prominent synthetic methodologies for this compound, supported by experimental data and detailed protocols to aid in methodological selection.
Comparison of Key Synthetic Routes
The synthesis of this compound can be achieved through several distinct pathways. The most common and effective methods include the Grignard reaction with a nitrile, nickel-catalyzed cross-coupling, and the oxidation of the corresponding secondary alcohol. Each route offers a unique set of advantages and disadvantages in terms of starting materials, reaction conditions, and overall yield.
Data Presentation
| Parameter | Grignard Reaction with Nitrile | Nickel-Catalyzed Cross-Coupling | Oxidation of 1-(3-methoxyphenyl)ethanol (B1583643) |
| Starting Materials | 3-Bromoanisole (B1666278), Magnesium, Acetonitrile (B52724) | 3-Methoxyphenylboronic acid, Acetonitrile | 1-(3-methoxyphenyl)ethanol |
| Primary Reagents | Methylmagnesium bromide (or similar Grignard), Acid (for hydrolysis) | NiBr₂·diglyme (B29089), 1,10-Phenanthroline (B135089), NaHCO₃ | Dess-Martin Periodinane (DMP) or Pyridinium chlorochromate (PCC) |
| Typical Solvents | Anhydrous Diethyl ether or THF | Water | Dichloromethane (B109758) (DCM) |
| Reaction Temperature | 0 °C to reflux | 100 °C | Room Temperature |
| Reaction Time | 2-4 hours | 5 hours | 1-3 hours |
| Reported Yield | 71-78% (for analogous reactions)[2] | 84%[3] | >90% (typical for DMP oxidation)[4] |
| Key Advantages | Readily available starting materials, well-established methodology. | High yield, utilizes relatively common reagents. | Mild reaction conditions, high efficiency and selectivity.[5] |
| Key Disadvantages | Requires strictly anhydrous conditions, Grignard reagents are highly reactive. | Requires an autoclave for reactions at elevated pressure and temperature.[3] | The precursor alcohol is often synthesized from this compound itself; Dess-Martin periodinane can be explosive under certain conditions.[6] |
Experimental Protocols
Protocol 1: Grignard Reaction with Acetonitrile
This protocol describes the synthesis of this compound from 3-bromoanisole via a Grignard reagent, followed by reaction with acetonitrile and subsequent hydrolysis.
Materials:
-
3-Bromoanisole
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or THF
-
Acetonitrile
-
10% Aqueous Hydrochloric Acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Grignard Reagent Formation: In an oven-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Prepare a solution of 3-bromoanisole (1 equivalent) in anhydrous diethyl ether. Add a small portion of the halide solution to the magnesium turnings. The reaction should initiate, as indicated by bubbling and a gentle reflux. Once initiated, add the remaining halide solution dropwise to maintain a steady reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure the complete formation of 3-methoxyphenylmagnesium bromide.
-
Reaction with Acetonitrile: Cool the Grignard reagent solution in an ice bath. Slowly add acetonitrile (1.1 equivalents) dropwise to the stirred solution, maintaining a gentle reflux. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Hydrolysis (Workup): Cool the reaction mixture again in an ice bath. Slowly and carefully add 10% aqueous hydrochloric acid to quench the reaction and hydrolyze the intermediate imine salt. Stir until any precipitate dissolves.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Nickel-Catalyzed Cross-Coupling
This method synthesizes this compound from 3-methoxyphenylboronic acid and acetonitrile using a nickel catalyst.[3]
Materials:
-
3-Methoxyphenylboronic acid
-
Acetonitrile
-
Nickel(II) bromide diglyme complex (NiBr₂·diglyme)
-
1,10-Phenanthroline
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane
-
Water
-
Brine
Procedure:
-
Reaction Setup: In a 10 mL Teflon reaction tube within an autoclave, place NiBr₂·diglyme (5 mol%), 1,10-phenanthroline (10 mol%), and a magnetic stir bar.
-
Addition of Reagents: To the tube, add 3-methoxyphenylboronic acid (1.0 mmol), sodium bicarbonate (2.0 equivalents), water (2.0 mmol), and acetonitrile (1.0 mL).
-
Reaction: Cap the autoclave. After cooling with liquid nitrogen, create a vacuum and add the appropriate reagent as specified in the detailed literature.[3] Heat the autoclave in an oil bath at 100 °C for 5 hours.
-
Workup: After the reaction, cool the autoclave to room temperature and carefully vent any excess pressure. Add water (30 mL) to the reaction mixture.
-
Extraction and Purification: Extract the mixture with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product is then purified by column chromatography.[3]
Protocol 3: Oxidation of 1-(3-methoxyphenyl)ethanol
This protocol outlines the oxidation of the corresponding secondary alcohol to this compound using Dess-Martin Periodinane (DMP).
Materials:
-
1-(3-methoxyphenyl)ethanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Sodium thiosulfate
Procedure:
-
Reaction Setup: Dissolve 1-(3-methoxyphenyl)ethanol (1 equivalent) in dichloromethane in a round-bottom flask under an inert atmosphere.
-
Addition of DMP: Add Dess-Martin Periodinane (1.5 equivalents) to the solution in one portion at room temperature.[4]
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers become clear.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.
Mandatory Visualization
Synthetic Pathways Overview
Caption: Overview of synthetic routes to this compound.
General Experimental Workflow
Caption: A generalized workflow for chemical synthesis and purification.
References
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Structural Validation of 3'-Methoxyacetophenone: A Comparative Guide to NMR Spectroscopy and Alternative Methods
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is paramount. This guide provides a detailed comparison of the validation of 3'-Methoxyacetophenone's structure, focusing on the robust data provided by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present experimental data, protocols, and a comparative analysis with other common analytical techniques to offer a comprehensive overview for structural elucidation.
Structural Elucidation by NMR Spectroscopy
NMR spectroscopy stands as the cornerstone for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is characterized by distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the acetyl methyl protons.
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~7.55 | ddd | 1H | H-6' |
| 2 | ~7.49 | t | 1H | H-2' |
| 3 | ~7.38 | t | 1H | H-5' |
| 4 | ~7.15 | ddd | 1H | H-4' |
| 5 | 3.86 | s | 3H | -OCH₃ |
| 6 | 2.60 | s | 3H | -C(O)CH₃ |
Solvent: CDCl₃. Standard: Tetramethylsilane (TMS). Data is representative and may vary slightly based on experimental conditions.
Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., C=O, aromatic C-H, aromatic C-O, -CH₃).[1]
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Chemical Shift (δ, ppm) | Assignment |
| 1 | 197.9 | C=O |
| 2 | 159.9 | C-3' |
| 3 | 138.5 | C-1' |
| 4 | 129.6 | C-5' |
| 5 | 120.8 | C-6' |
| 6 | 119.5 | C-4' |
| 7 | 112.5 | C-2' |
| 8 | 55.4 | -OCH₃ |
| 9 | 26.7 | -C(O)CH₃ |
Solvent: CDCl₃. Standard: Tetramethylsilane (TMS). Data is representative and may vary slightly based on experimental conditions.
Experimental Protocols
Accurate and reproducible data acquisition is contingent on meticulous experimental execution.
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[2]
-
Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrumentation : Acquire the spectra on a 400 MHz or 500 MHz NMR spectrometer.[3]
-
¹H NMR Acquisition :
-
Set the spectral width to approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Set the spectral width to approximately 220-240 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the spectra using the TMS signal.
Visualization of Structure and Workflow
Visual aids are crucial for understanding molecular structures and experimental processes.
Caption: Structure of this compound with atom numbering.
Caption: Experimental workflow for NMR-based structural validation.
Comparison with Alternative Analytical Methods
While NMR is highly definitive, other techniques can provide complementary or preliminary information for the identification of acetophenones.[4]
Table 3: Comparison of Analytical Methods for Structural Validation
| Method | Principle | Key Advantages | Key Disadvantages |
| NMR Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information, including atom connectivity and stereochemistry. Non-destructive. | Lower sensitivity compared to mass spectrometry. Requires higher sample concentration. |
| HPLC-UV | Separation based on polarity, with detection by UV absorbance. | High resolution and excellent for quantification. Suitable for non-volatile and thermally labile compounds.[4] | Requires solvent consumption. May not provide definitive structural identification alone. |
| GC-MS | Separation based on volatility and polarity, with identification by mass-to-charge ratio. | High sensitivity and provides molecular weight information. Excellent for separating volatile mixtures.[4] | Not suitable for non-volatile or thermally unstable compounds. May cause fragmentation, complicating interpretation. |
| IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about the functional groups present (e.g., C=O, C-O). Fast and requires minimal sample preparation.[4] | Provides limited information on the overall molecular skeleton. Not typically used for complete structure elucidation alone. |
Conclusion
For the unequivocal structural validation of this compound, ¹H and ¹³C NMR spectroscopy, used in conjunction, provide the most comprehensive and definitive data. The chemical shifts, multiplicities, and coupling constants from ¹H NMR, combined with the carbon skeleton map from ¹³C NMR, allow for an unambiguous assignment of the entire molecular structure. While alternative methods like HPLC, GC-MS, and IR spectroscopy are valuable for purity assessment, quantification, and functional group identification, they do not offer the same level of detailed structural insight as NMR. Therefore, NMR remains the gold standard for the structural elucidation of organic molecules in research and development.
References
A Researcher's Guide to Purity Assessment of 3'-Methoxyacetophenone using GC-MS
For professionals in research, scientific analysis, and drug development, the purity of chemical compounds is a critical factor that directly impacts experimental outcomes, product quality, and safety. 3'-Methoxyacetophenone, a versatile aromatic ketone, serves as a key intermediate in the synthesis of pharmaceuticals and as an ingredient in the fragrance industry.[1] Ensuring its purity is paramount for the reliability and reproducibility of research data and the quality of final products.
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound. It includes detailed experimental protocols and supporting data to assist in selecting the most appropriate methodology.
Comparative Analysis of Analytical Techniques
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds, making it highly suitable for analyzing this compound. When coupled with a Mass Spectrometer (MS), it allows for the identification and quantification of the primary compound and any volatile impurities. While GC-MS is a preferred method, other techniques like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) also offer viable alternatives, each with distinct advantages and limitations.
| Technique | Principle | Typical Purity Range | Advantages | Limitations |
| GC-MS | Separation based on volatility and polarity, with mass-based identification. | 97-99.9%[2] | Excellent for volatile impurities and isomer separation; provides structural information for impurity identification.[2][3] | Not suitable for non-volatile or thermally labile compounds; may require derivatization for certain analytes.[2][4] |
| HPLC | Separation based on polarity. | 95-99.9%[2] | High resolution for isomeric impurities and suitable for non-volatile compounds.[2] | Requires significant method development; non-UV active impurities may not be detected.[2] |
| qNMR | Signal intensity is directly proportional to the number of atomic nuclei. | >95%[2] | An absolute and primary method that does not require a reference standard of the analyte; provides definitive structural information.[2] | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.[2] |
Table 1: Comparison of key performance characteristics of different analytical techniques for the purity assessment of acetophenone (B1666503) derivatives.[2]
GC-MS Analysis Workflow
The following diagram illustrates the typical workflow for the purity assessment of this compound using GC-MS.
Caption: Workflow for GC-MS purity analysis.
Experimental Protocol: GC-MS for Purity Assessment
This protocol details a standard method for determining the purity of this compound. Commercially available samples typically have a purity of 97% or higher.[5][6][7][8]
1. Instrumentation:
-
A gas chromatograph equipped with a flame ionization detector (FID) for quantification and coupled to a mass spectrometer (MS) for identification.
-
A capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).
2. Reagents and Materials:
-
This compound sample.
-
High-purity solvent (e.g., methanol or acetone) for sample dissolution.[2]
3. Sample Preparation:
-
Accurately prepare a solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL.
4. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 260°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.[9]
-
Mass Scan Range: m/z 40-400.
5. Data Analysis:
-
Purity Calculation: The purity is determined by the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
Impurity Identification: The mass spectrum of each impurity peak is compared against a spectral library (e.g., NIST) to tentatively identify its structure.[10] Potential impurities may include starting materials from synthesis or positional isomers.[2][11]
Data Presentation: Sample Purity Analysis
The following table presents example data from a GC-MS analysis of a this compound sample.
| Retention Time (min) | Peak Area | Area (%) | Tentative Identification | m/z of Major Fragments |
| 8.52 | 1,250,000 | 0.30 | Solvent Impurity | - |
| 10.25 | 415,500,000 | 99.52 | This compound | 150, 135, 107, 77[9] |
| 11.10 | 750,000 | 0.18 | Unknown Impurity 1 | 164, 149 |
| Total | 417,500,000 | 100.00 |
Table 2: Example results from GC-MS purity analysis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 3 -Methoxyacetophenone 97 586-37-8 [sigmaaldrich.com]
- 6. This compound | 586-37-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 3′-甲氧基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 3-Methoxyacetophenone | C9H10O2 | CID 11460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Methoxyacetophenone [webbook.nist.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activities of 3'-Methoxyacetophenone and Its Isomers
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of chemical compounds is paramount. This guide provides a comparative analysis of the biological activities of 3'-Methoxyacetophenone and its positional isomers, 2'-Methoxyacetophenone and 4'-Methoxyacetophenone. While direct comparative studies on these specific isomers are limited in publicly available literature, this document consolidates existing data on their individual activities and those of structurally related compounds to offer insights into their potential pharmacological effects.
The position of the methoxy (B1213986) group on the acetophenone (B1666503) scaffold can significantly influence the molecule's interaction with biological targets. This guide explores key biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects, supported by available experimental data and detailed methodologies.
Comparative Biological Activity
The biological activities of acetophenone derivatives are largely influenced by the nature and position of their substituents. The following sections and tables summarize the available quantitative data for this compound and its isomers.
Antimicrobial Activity
Table 1: Antimicrobial Activity of Acetophenone Derivatives
| Compound | Test Organism | Activity | Reference |
|---|---|---|---|
| 2'-Hydroxyacetophenone Derivatives | E. coli, K. pneumoniae | Good antibacterial activity | [1][2] |
| Xanthoxylin (a hydroxyacetophenone) | Penicillium expansum, Candida albicans | Antifungal activity |[3] |
Anti-inflammatory Activity
Certain hydroxyacetophenone derivatives have shown potential as anti-inflammatory agents. For example, p-Hydroxyacetophenone has been shown to suppress inflammation in animal models by reducing pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4] The mechanism often involves the modulation of key signaling pathways. While specific data for the methoxy isomers is sparse, 3,5-diprenyl-1-4-dihydroxy-6-methoxyacetophenone, a structurally related compound, has demonstrated anti-inflammatory activity.[5]
Table 2: Anti-inflammatory Activity of Related Acetophenone Derivatives
| Compound | Model/Assay | Effect | Reference |
|---|---|---|---|
| p-Hydroxyacetophenone | Carrageenan-induced paw edema in mice | Reduced paw swelling and neutrophil infiltration | [4] |
| 3,5-diprenyl-1-4-dihydroxy-6-methoxyacetophenone | Not specified | Anti-inflammatory activity | [5] |
| 2′,4′-Dihydroxy-3′-methylacetophenone | Not specified | Potent anti-inflammatory and antiasthmatic activity |[3] |
Antioxidant Activity
The antioxidant potential of acetophenones is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The presence of hydroxyl and methoxy groups can significantly influence this activity.[2] For instance, 2-hydroxy-4-methoxyacetophenone is noted for its excellent antioxidant properties.[2] Chalcones derived from methoxy- and hydroxyl-substituted acetophenones are also known for their potent antioxidant activities.[6]
Table 3: Antioxidant Activity of Related Acetophenone Derivatives
| Compound | Assay | Result | Reference |
|---|---|---|---|
| 2-Hydroxy-4-methoxyacetophenone | DPPH radical scavenging | Excellent antioxidant properties | [2] |
| 3,5-diprenyl-1-4-dihydroxy-6-methoxyacetophenone | DPPH radical scavenging | IC50 = 0.15 mM | [5] |
| Methoxy- and hydroxyl-substituted 2'-aminochalcones | DPPH radical scavenging | Strong antioxidant activity |[6] |
Cytotoxic Activity
Derivatives of acetophenone have been investigated for their potential as anticancer agents. For example, chalcones synthesized from 2-hydroxy-4-methoxyacetophenone have exhibited potent inhibitory activity against various human cancer cell lines, including breast (MCF-7), colorectal (HT29), and lung (A549) cancer cells, with IC50 values in the low micromolar range.[7] Another study showed that a compound synthesized from 2-hydroxy-4-methoxyacetophenone can significantly inhibit the growth of human hepatoma (HepG2) cells.[8]
Table 4: Cytotoxic Activity of Acetophenone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 2-Hydroxy-4-methoxyacetophenone derived chalcones (LY-2, LY-8, LY-10) | MCF-7, HT29, A549 | 4.61 - 9 µM | [7] |
| 2-Hydroxy-4-methoxyacetophenone condensed with Aminobenzenearsonic Acid | HepG2 | Significant growth inhibition |[8] |
Experimental Protocols
Detailed methodologies are essential for the validation and replication of scientific findings. The following are outlines of common experimental protocols used to assess the biological activities of acetophenone derivatives.
DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Preparation of DPPH Solution : A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.[2]
-
Reaction Mixture : The test compound (methoxyacetophenone isomer) at various concentrations is mixed with the DPPH solution.
-
Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement : The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.
-
Calculation : The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)
-
Preparation of Inoculum : A standardized suspension of the target microorganism is prepared.
-
Serial Dilution : The test compound is serially diluted in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with the microbial suspension.
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC : The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
MTT Cell Viability Assay (Cytotoxic Activity)
-
Cell Seeding : Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement : The absorbance is measured at a wavelength of around 570 nm.
-
Calculation : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion
This guide provides a comparative overview of the biological activities of this compound and its isomers, 2'- and 4'-Methoxyacetophenone, based on available scientific literature. While direct comparative data is limited, the information on structurally related compounds suggests that these isomers likely possess a range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects. The position of the methoxy group is expected to play a crucial role in determining the potency and selectivity of these activities. Further research involving direct, side-by-side comparisons of these isomers is necessary to fully elucidate their structure-activity relationships and therapeutic potential. The experimental protocols and workflows provided herein offer a foundation for such future investigations.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. acgpubs.org [acgpubs.org]
- 4. p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. Synthesis and Biological Activity of 2-Hydroxy-4-Methoxy Acetophenone Condensed the Aminobenzenearsonic Acid | Scientific.Net [scientific.net]
Quantitative Analysis of 3'-Methoxyacetophenone in Reaction Mixtures: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of specific molecules within complex reaction mixtures is paramount for process optimization, yield determination, and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for the quantitative analysis of 3'-Methoxyacetophenone. The methodologies, supported by experimental data, are detailed to allow for objective performance evaluation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the quantitative analysis of organic molecules due to its high resolution, sensitivity, and reproducibility. A reversed-phase HPLC (RP-HPLC) method with UV detection is a robust approach for quantifying this compound in a reaction mixture.
Experimental Protocol: RP-HPLC
A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Instrumentation: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (40:60, v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm.[3]
-
Run Time: 10 minutes.
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serially diluting the stock solution with the mobile phase.[2]
-
Sample Solution: Accurately weigh a sample of the reaction mixture and dissolve it in the mobile phase to achieve a theoretical concentration of this compound within the calibration range (e.g., 25 µg/mL).[2] If necessary, filter the sample solution through a 0.45 µm syringe filter before injection.
Analysis and Quantification:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions in duplicate to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solution in duplicate.
-
The concentration of this compound in the sample is calculated using the regression equation derived from the calibration curve.[2]
Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can offer advantages in specific scenarios. Here, we compare HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly sensitive and provides structural information, making it excellent for identifying and quantifying volatile and semi-volatile compounds in complex mixtures.
Experimental Protocol: GC-MS
-
Instrumentation: A standard GC-MS system.
-
Column: A capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Mass Range: Scan from m/z 40 to 400.[1]
-
Quantification: Based on the peak area of a characteristic ion of this compound (e.g., m/z 135) relative to an internal standard.
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Prepare in a suitable volatile solvent like dichloromethane (B109758) or ethyl acetate.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution containing a fixed concentration of a suitable internal standard (e.g., 4-methoxypropiophenone).
-
Sample Solution: Dilute a known amount of the reaction mixture in the chosen solvent, add the internal standard, and vortex.
Workflow for GC-MS Analysis
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
2. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte, instead relying on an internal standard of known purity.
Experimental Protocol: ¹H-qNMR
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[1]
-
Solvent: A deuterated solvent in which both the analyte and internal standard are soluble (e.g., CDCl₃ or DMSO-d₆).[1]
-
Internal Standard: A stable compound with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).
-
Acquisition Parameters:
-
Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
A 90° pulse angle.
-
A sufficient number of scans for an adequate signal-to-noise ratio.
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
Quantification:
The concentration of this compound is calculated using the following formula:
Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / msample) * Pstd
Where:
-
P = Purity
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
Workflow for qNMR Analysis
Caption: Workflow for the quantitative analysis of this compound by qNMR.
Performance Comparison
The following table summarizes the typical performance characteristics of the described methods for the quantification of this compound.
| Parameter | HPLC-UV | GC-MS | ¹H-qNMR |
| Linearity (R²) | > 0.999 | > 0.998 | Not Applicable |
| Precision (%RSD) | < 2%[2] | < 5% | < 1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 µg/mL | ~1 mg/mL |
| Analysis Time per Sample | ~15 min | ~25 min | ~10 min |
| Selectivity | Good | Excellent | Good (potential for signal overlap) |
| Sample Preparation | Moderate | Moderate | Simple |
| Need for Analyte Standard | Yes (for calibration) | Yes (for calibration) | No (uses internal standard) |
Conclusion
The choice of analytical method for the quantitative analysis of this compound in a reaction mixture depends on the specific requirements of the study.
-
HPLC-UV is a reliable and precise method suitable for routine quality control and quantification where high throughput is needed.
-
GC-MS offers superior sensitivity and selectivity, making it ideal for the analysis of trace amounts of this compound or for complex matrices where co-eluting impurities may be present.
-
¹H-qNMR is a powerful primary method that provides highly accurate and precise results without the need for an analyte-specific calibration curve, making it an excellent choice for the certification of reference materials or for studies where a high degree of accuracy is paramount.
By understanding the principles, protocols, and performance characteristics of each technique, researchers can select the most appropriate method to achieve their analytical goals.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 3'-Methoxyacetophenone Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of active pharmaceutical ingredients (APIs) and related compounds is a cornerstone of drug development and quality control. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3'-Methoxyacetophenone, a key chemical intermediate. Here, we present a cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, offering supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their specific needs.
Data Presentation: Performance Characteristics of Analytical Methods
The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key validation data for HPLC-UV and GC-FID methods for the analysis of this compound and its isomers. This data is compiled from representative analytical protocols.
| Validation Parameter | HPLC-UV Method | GC-FID Method | Acceptance Criteria (ICH) |
| Linearity (r²) | ≥ 0.999 | Not explicitly stated, but expected to be high | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% | Not explicitly stated | 80% - 120% (general) |
| Precision (% RSD) | Intraday ≤ 2.0%; Interday ≤ 2.0% | Not explicitly stated | ≤ 15% (≤ 20% at LLOQ) |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Not explicitly stated | To be determined experimentally |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | Not explicitly stated | To be determined experimentally |
| Specificity/Selectivity | High, baseline separation of isomers | High, baseline separation of isomers | Peak purity and resolution |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are the protocols for the HPLC and GC methods discussed.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in various samples.
-
Instrumentation: A standard HPLC system equipped with a UV detector is appropriate for this analysis.[1]
-
Chromatographic Conditions:
-
Preparation of Standard Solutions:
-
Sample Preparation:
-
System Suitability:
-
Inject a standard solution (e.g., 25 µg/mL) six times.
-
The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.[1]
-
Gas Chromatography (GC) with Flame Ionization Detection (FID)
This method is particularly useful for the separation of volatile compounds like methoxyacetophenone isomers.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).[2]
-
Chromatographic Conditions:
-
Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent polyethylene (B3416737) glycol (PEG) stationary phase.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Inlet: Split mode (50:1 split ratio) at 250 °C.[2]
-
Oven Temperature Program: Start at 150 °C for 2 minutes, then ramp at 10 °C/min to 220 °C and hold for 5 minutes.[2]
-
Detector (FID): Temperature at 280 °C, with hydrogen and air flow rates of 30 mL/min and 300 mL/min, respectively.[2]
-
Injection Volume: 1 µL.[2]
-
-
Preparation of Standard Solutions:
-
Prepare individual stock solutions (1000 µg/mL) of the methoxyacetophenone isomers by dissolving 10 mg of each in 10 mL of dichloromethane (B109758).[2]
-
Create a mixed working standard (100 µg/mL) by combining 1 mL of each stock solution and diluting to 10 mL with dichloromethane.[2]
-
-
Sample Preparation:
-
Dissolve the sample containing the methoxyacetophenone isomers in dichloromethane to a final concentration that falls within the calibration range.[2]
-
Mandatory Visualizations
To better illustrate the processes and concepts discussed, the following diagrams have been generated.
Caption: A workflow diagram illustrating the process of cross-validating two analytical methods.
References
Literature review of the synthetic applications of 3'-Methoxyacetophenone
For researchers, scientists, and drug development professionals, 3'-Methoxyacetophenone stands as a versatile and valuable building block in organic synthesis. Its unique chemical structure, featuring a methoxy (B1213986) group and a reactive ketone, offers multiple avenues for the construction of complex molecules with significant applications in the pharmaceutical, fragrance, and materials science sectors.
This guide provides a comparative overview of the key synthetic applications of this compound, presenting experimental data, detailed protocols, and logical workflows to assist in the selection of optimal synthetic routes.
Claisen-Schmidt Condensation: Gateway to Chalcones and Flavonoids
The Claisen-Schmidt condensation is a cornerstone reaction for this compound, providing access to a wide array of chalcones, which are important intermediates for the synthesis of flavonoids and other biologically active compounds.[1][2]
Comparison of Synthetic Methodologies: Conventional vs. Microwave-Assisted
While conventional heating has been traditionally employed for the Claisen-Schmidt condensation, microwave-assisted organic synthesis (MAOS) has emerged as a more efficient alternative. Studies have shown that microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and cleaner reaction profiles.[3][4]
Table 1: Comparison of Conventional and Microwave-Assisted Claisen-Schmidt Condensation of this compound with Benzaldehyde (B42025)
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional | KOH | Ethanol (B145695) | 9-12 h | Moderate | [4] |
| Microwave | KOH | Ethanol | 10-50 s | Very Good | [4] |
Experimental Protocol: Microwave-Assisted Synthesis of Chalcone (B49325) from this compound
The following protocol describes a general procedure for the microwave-assisted Claisen-Schmidt condensation:
-
In a specialized microwave reaction vessel, dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of potassium hydroxide (B78521) (KOH).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified power and for a short duration (e.g., 10-50 seconds at 450 watts).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, neutralize it with a dilute acid (e.g., HCl), and collect the precipitated chalcone by filtration.
-
Wash the product with cold water and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.[4]
The logical workflow for the synthesis of flavonoids from this compound via a chalcone intermediate is depicted below:
Figure 1: General workflow for flavonoid synthesis.
Asymmetric Hydrogenation: Access to Chiral Alcohols
This compound is a valuable substrate for asymmetric hydrogenation, a critical transformation for the synthesis of enantiomerically pure alcohols, which are key chiral building blocks in the pharmaceutical industry.[5]
Catalyst Performance in Asymmetric Hydrogenation
Table 2: Asymmetric Hydrogenation of this compound
| Catalyst | Substrate/Catalyst Ratio | Hydrogen Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| RuCl2(indan-ambox)(PPh3) | 100 | 10 | Room Temp. | 4 | >99 | 94 | (R) |
Experimental Protocol: Asymmetric Hydrogenation of this compound
The following is a representative protocol for the asymmetric hydrogenation of this compound:
-
In a glovebox, charge a vial with the Ruthenium precatalyst.
-
Add degassed 2-propanol to dissolve the catalyst.
-
In a separate vial, prepare a solution of this compound and a base (e.g., t-BuOK) in 2-propanol.
-
Transfer the substrate solution to the catalyst solution.
-
Place the reaction mixture in an autoclave.
-
Purge the autoclave with hydrogen gas and then pressurize to the desired pressure (e.g., 10 atm).
-
Stir the reaction at room temperature for the specified time.
-
After the reaction, carefully release the hydrogen pressure.
-
Purify the product by column chromatography to isolate the chiral alcohol.
-
Determine the conversion and enantiomeric excess using techniques like gas chromatography (GC) on a chiral column.
The decision-making process for choosing a synthetic route for a chiral alcohol from this compound is illustrated in the following diagram:
Figure 2: Decision workflow for chiral alcohol synthesis.
Other Notable Synthetic Applications
Beyond the synthesis of chalcones and chiral alcohols, this compound serves as a precursor in other important transformations:
-
Demethylation to 3'-Hydroxyacetophenone: This transformation is crucial for accessing another versatile building block. Microwave-assisted demethylation using reagents like ionic liquids has been reported to provide high yields (~94%). A comparative study of microwave versus conventional heating for this specific reaction would be beneficial to fully assess the advantages of the former.
-
Photoinitiator in Polymerization: this compound can act as a photoinitiator in polymerization reactions. However, quantitative data on its initiation efficiency, such as quantum yields and polymerization rates, especially in comparison to commercially available photoinitiators, is an area that requires further investigation to establish its practical utility in materials science.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of Newly Synthesized Flavones – Oriental Journal of Chemistry [orientjchem.org]
- 3. chemicaljournals.com [chemicaljournals.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. minds.wisconsin.edu [minds.wisconsin.edu]
A Comparative Guide to Experimental and Computationally Predicted Spectra of 3'-Methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of experimental spectroscopic data with computational predictions for 3'-Methoxyacetophenone, providing essential data for structural elucidation and analysis.
This guide presents a detailed comparison of experimentally obtained and computationally predicted Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra of this compound. The data is intended to provide researchers with a comprehensive understanding of the molecule's spectroscopic properties and to demonstrate the utility of computational chemistry in complementing and interpreting experimental results.
Workflow for Spectral Comparison
The following diagram illustrates the general workflow for comparing experimental and computationally predicted molecular spectra.
Caption: Workflow for comparing experimental and computational spectra.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by several key vibrational modes. The comparison below uses experimental data from the NIST database and computationally predicted frequencies from a study on the isomeric 4-Methoxyacetophenone using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, which is a common and reliable method for such calculations.[1]
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Computational Frequency (cm⁻¹ - Scaled) |
| Aromatic C-H Stretch | ~3050 | ~3070 |
| Aliphatic C-H Stretch | ~2950, 2840 | ~2960, 2850 |
| C=O Stretch | ~1684 | ~1675 |
| Aromatic C=C Stretch | ~1580, 1480 | ~1588, 1487 |
| C-O-C Asymmetric Stretch | ~1260 | ~1250 |
| C-O-C Symmetric Stretch | ~1030 | ~1040 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are crucial for determining the chemical environment of the hydrogen and carbon atoms in a molecule. Experimental data is readily available from various databases. Computational predictions are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method with DFT.
¹H NMR Spectrum
| Proton Assignment | Experimental Chemical Shift (δ, ppm) in CDCl₃ | Predicted Chemical Shift (δ, ppm) |
| -OCH₃ | 3.84 (s, 3H) | Data not available for 3'-isomer |
| -C(O)CH₃ | 2.57 (s, 3H) | Data not available for 3'-isomer |
| Aromatic H | 7.10 - 7.50 (m, 4H) | Data not available for 3'-isomer |
¹³C NMR Spectrum
| Carbon Assignment | Experimental Chemical Shift (δ, ppm) in CDCl₃ | Predicted Chemical Shift (δ, ppm) |
| -C(O)CH₃ | 26.7 | Data not available for 3'-isomer |
| -OCH₃ | 55.4 | Data not available for 3'-isomer |
| Aromatic C-O | 159.8 | Data not available for 3'-isomer |
| Aromatic C-C(O) | 138.5 | Data not available for 3'-isomer |
| Aromatic C-H | 112.5, 120.9, 129.5, 129.6 | Data not available for 3'-isomer |
| C=O | 197.8 | Data not available for 3'-isomer |
Note: DFT-based GIAO calculations for ¹³C NMR can achieve a mean absolute error of less than 1.2 ppm when compared to experimental values.[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are characteristic of the chromophores present. Experimental data for this compound is available, and computational predictions can be made using Time-Dependent Density Functional Theory (TD-DFT).
| Transition | Experimental λmax (nm) | Computational λmax (nm) |
| π → π | ~250 | Data not available for 3'-isomer |
| n → π | ~300 | Data not available for 3'-isomer |
Note: For the related 4-Methoxyacetophenone, TD-DFT calculations have predicted λmax values at 274.6 nm and 311.0 nm.[1] It is expected that the predictions for this compound would be in a similar range.
Methodologies
Experimental Protocols
-
FT-IR Spectroscopy : The infrared spectrum of this compound can be recorded using a Fourier Transform Infrared (FT-IR) spectrometer. For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz NMR spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard.
-
UV-Vis Spectroscopy : The UV-Vis absorption spectrum is recorded using a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent, such as ethanol (B145695) or cyclohexane, and placed in a quartz cuvette. The spectrum is typically scanned over a range of 200-400 nm.
Computational Methodologies
-
Geometry Optimization and IR Spectra : The molecular geometry of this compound is first optimized using Density Functional Theory (DFT), a common method being B3LYP with a 6-311++G(d,p) basis set. Vibrational frequencies are then calculated at the same level of theory to predict the IR spectrum. The calculated frequencies are often scaled by a factor (e.g., 0.967) to better match experimental values.[1]
-
NMR Chemical Shift Prediction : ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method. This is typically performed on the DFT-optimized geometry. The choice of functional and basis set can affect the accuracy of the prediction.[1]
-
UV-Vis Spectra Prediction : The electronic absorption spectrum is predicted using Time-Dependent Density Functional Theory (TD-DFT). This calculation provides the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.
References
Safety Operating Guide
Proper Disposal of 3'-Methoxyacetophenone: A Comprehensive Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of 3'-Methoxyacetophenone, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed, a skin and eye irritant, and toxic to aquatic life with long-lasting effects.[1][2] Adherence to strict safety protocols is crucial when handling this compound.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Body Protection: A lab coat or other protective clothing is recommended.
Handling and Storage:
-
Handle in a well-ventilated area to avoid inhalation of vapors.
-
Store in a cool, dry, and well-ventilated location in a tightly sealed container.[3][4]
In the event of a spill, immediately contain the material, preventing its entry into drains, and collect it in a suitable, closed container for disposal.[3][5]
Quantitative Hazard Data
For a clear understanding of the toxicological profile of this compound, refer to the following data summary.
| Metric | Value | Species | Exposure | Reference |
| LC50 (Lethal Concentration, 50%) | 296 mg/l | Cyprinus carpio (Carp) | 96 hours | [5] |
| EC50 (Effective Concentration, 50%) | 264 mg/l | Daphnia magna (Water flea) | 96 hours | [5] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[3][5] Incineration is a recommended method for bulk quantities of contaminated ketones.[6]
Waste Segregation and Collection:
-
Designated Waste Container: Use a clearly labeled, leak-proof container compatible with organic solvents.
-
Segregation: Collect this compound waste separately from halogenated solvents.[7][8]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Closure: Keep the waste container securely closed except when adding waste.
Disposal Procedure:
-
Contact a Licensed Professional: Arrange for pickup and disposal with a certified hazardous waste management company.
-
Documentation: Maintain all necessary documentation as required by your institution and local regulations.
-
Contaminated Materials: Dispose of any contaminated materials, such as gloves or absorbent pads, in the same designated hazardous waste container.
-
Empty Containers: The original container, once empty, should be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Experimental Protocols for Detection in Waste Streams
To quantify the concentration of this compound in a waste stream, standard analytical methods can be employed. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.
General HPLC-UV Protocol:
-
Sample Preparation:
-
Collect a representative sample of the waste stream.
-
Dilute the sample with a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter.
-
-
Instrumentation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is typically used. .
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The exact ratio may need to be optimized.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Set the UV detector to the wavelength of maximum absorbance for this compound (approximately 245 nm).[9]
-
Injection Volume: Inject a standard volume (e.g., 10-20 µL) of the prepared sample.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Other suitable analytical methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. 3-Methoxyacetophenone | C9H10O2 | CID 11460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. beta.lakeland.edu [beta.lakeland.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. ethz.ch [ethz.ch]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 3'-Methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3'-Methoxyacetophenone (CAS No. 586-37-8). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]
-
Skin Irritation (Category 2): Causes skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]
-
Hazardous to the aquatic environment, long-term (Chronic Category 3): Toxic to aquatic life with long-lasting effects.[1][2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value |
| Molecular Formula | C9H10O2 |
| Molecular Weight | 150.17 g/mol [5] |
| Appearance | Pale yellow liquid[6] |
| Boiling Point | 239-241 °C[4][5] |
| Density | 1.094 g/mL at 25 °C[4] |
| Flash Point | 110 °C (230 °F) - closed cup[4][7] |
| Refractive Index | n20/D 1.542[4] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specifications |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][5] |
| Skin Protection | Handle with chemical-impermeable gloves (inspect prior to use). Wear fire/flame resistant and impervious clothing to prevent skin exposure.[1][5] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not required. For nuisance exposures or in case of aerosol formation, use a NIOSH-approved respirator with appropriate cartridges (e.g., type OV/AG (US) or type ABEK (EU EN 14387)).[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
4.1. Preparation and Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][7]
-
PPE Inspection: Before starting any work, inspect all PPE for integrity. Ensure gloves are free from tears or punctures.[5]
-
Preventing Contamination: Do not eat, drink, or smoke in the handling area.[1][7] Wash hands thoroughly after handling.[1][2]
-
Avoiding Ignition Sources: Keep away from heat and sources of ignition. Use non-sparking tools.[1]
-
Dispensing: When transferring the liquid, avoid splashing and the formation of mists or aerosols.[1]
4.2. Storage
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]
-
Compatibility: Store away from incompatible materials such as strong oxidizing agents and strong bases.[5][7]
-
Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.
Emergency Procedures and First Aid
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][5] |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, get medical help.[1][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[1][7] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get immediate medical help.[1][5] |
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and ensure safety.
6.1. Spill Response
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Absorb the spill with inert material (e.g., sand, silica (B1680970) gel, or universal binder) and collect it into a suitable, closed container for disposal.[7]
-
Decontamination: Clean the spill area thoroughly.
6.2. Disposal
-
Waste Collection: Collect waste material in a suitable, labeled, and closed container.[1]
-
Regulatory Compliance: Dispose of the contents and container in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains.[1][5] Contact a licensed professional waste disposal service.
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 3-Methoxyacetophenone - Safety Data Sheet [chemicalbook.com]
- 4. 3 -Methoxyacetophenone 97 586-37-8 [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 3-Methoxyacetophenone | C9H10O2 | CID 11460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
